Mechanism of Action of 3-Sulfamoylbenzene-1-carbothioamide in Metalloenzyme Inhibition: A Dual-Pharmacophore Architecture
Executive Summary In the landscape of targeted drug discovery, metalloenzymes represent a highly validated but challenging class of therapeutic targets[1]. A recurring failure point in late-stage development is the lack...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted drug discovery, metalloenzymes represent a highly validated but challenging class of therapeutic targets[1]. A recurring failure point in late-stage development is the lack of isoform selectivity, often driven by single-pharmacophore chelators that indiscriminately bind metal ions across various protein families. As a Senior Application Scientist, I approach inhibitor design through the lens of structural causality. The molecule 3-Sulfamoylbenzene-1-carbothioamide (CAS 56542-68-8) represents a paradigm shift: a dual-pharmacophore system that integrates a classic sulfonamide zinc-binding group (ZBG) with a versatile carbothioamide motif[2],[3]. This whitepaper dissects the mechanistic pathways, binding modalities, and self-validating experimental workflows required to characterize this compound's efficacy in metalloenzyme inhibition.
Structural Pharmacology & Zinc-Binding Modalities
The structural genius of 3-Sulfamoylbenzene-1-carbothioamide lies in its meta-substituted benzene ring, which acts as a rigid scaffold to project two distinct metal-chelating groups into the enzyme active site.
The Sulfonamide Motif (-SO₂NH₂): Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-dependent metalloenzymes. While cytosolic isoforms (hCA I, hCA II) maintain physiological pH, transmembrane isoforms (hCA IX, hCA XII) are highly overexpressed in hypoxic tumor microenvironments, driving extracellular acidosis[4]. The sulfonamide moiety undergoes deprotonation at physiological pH. The resulting sulfonamidate anion coordinates directly to the active-site Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion that is essential for the catalytic hydration of CO₂[4],[5].
The Carbothioamide Motif (-C(=S)NH₂): Acting as a secondary interaction node, the carbothioamide tail provides exceptional versatility. Depending on the steric constraints and the electrostatic topology of the target metalloenzyme, it can engage in bidentate chelation (via both sulfur and nitrogen atoms) or form critical hydrogen bonds with residues in the hydrophobic pocket[2]. This dual-action mechanism enhances binding affinity and provides a structural basis for selectivity against tumor-associated CA isoforms and off-target metalloenzymes like 15-lipoxygenase[2],[3].
Mechanistic Pathways of Inhibition
Fig 1: Dual-pharmacophore binding mechanism of 3-Sulfamoylbenzene-1-carbothioamide in metalloenzymes.
Experimental Methodologies: A Self-Validating System
To establish a rigorous, E-E-A-T compliant dataset, researchers must utilize assays that inherently validate their own outputs. The following protocols detail the causality behind the experimental choices used to evaluate this compound.
Protocol 1: Stopped-Flow CO₂ Hydrase Assay
Causality: The hydration of CO₂ by CA is one of the fastest enzymatic reactions known (
kcat≈106s−1
). Traditional steady-state assays are too slow to capture the initial linear phase of the reaction, leading to artifactual IC₅₀ values. Stopped-flow spectrophotometry rapidly mixes the enzyme/inhibitor complex with CO₂-saturated water, allowing real-time monitoring of the pH drop within milliseconds. This ensures the accurate determination of the absolute inhibition constant (
Ki
)[3].
Step-by-Step Methodology:
Thermodynamic Equilibration: Pre-incubate recombinant human CA isoforms (10 nM) with varying concentrations of 3-Sulfamoylbenzene-1-carbothioamide (0.1 nM to 100 µM) in 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) for 15 minutes at 20°C.
Substrate Preparation: Prepare CO₂-saturated water at 20°C to serve as the substrate solution.
Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the substrate solution into the stopped-flow observation chamber.
Real-Time Detection: Monitor the absorbance change of the pH indicator (Phenol Red, at 557 nm) over a 10–50 millisecond observation window.
Kinetic Analysis: Calculate the initial velocity from the linear portion of the progress curve (typically the first 5-10% of the reaction). Fit the data to the Morrison equation for tight-binding inhibitors to extract the precise
Ki
value.
Protocol 2: X-Ray Co-Crystallography of the Metalloenzyme-Inhibitor Complex
Causality: Kinetic data alone cannot distinguish between monodentate and bidentate metal coordination, nor can it map the orientation of the carbothioamide tail. X-ray crystallography provides a self-validating structural snapshot, confirming whether the sulfonamide nitrogen directly displaces the catalytic zinc-bound water, and how the carbothioamide motif interacts with the surrounding active site architecture[5].
Step-by-Step Methodology:
Apo-Protein Crystallization: Grow apo-crystals of the target metalloenzyme (e.g., hCA II) using the hanging-drop vapor diffusion method in a precipitant solution (e.g., 1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).
Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the precipitant solution supplemented with 5 mM 3-Sulfamoylbenzene-1-carbothioamide and 5% DMSO for 24–48 hours. (Note: Soaking is prioritized over co-crystallization here, as it yields higher resolution for rigid active sites like CA without disrupting the pre-formed crystal lattice).
Cryoprotection: Briefly immerse the soaked crystal in a cryoprotectant (20% glycerol added to the mother liquor) and flash-freeze in liquid nitrogen (100 K) to minimize radiation damage.
Diffraction & Refinement: Collect diffraction data using a synchrotron radiation source. Solve the phase problem using molecular replacement with a known apo-structure. Refine the electron density map to position the zinc ion, the sulfonamide nitrogen, and the carbothioamide tail.
Fig 2: Self-validating experimental workflow for metalloenzyme inhibitor characterization.
Quantitative Data & Structure-Activity Relationship (SAR)
The dual-pharmacophore nature of 3-Sulfamoylbenzene-1-carbothioamide and its derivatives allows for fine-tuning of target selectivity. The table below summarizes representative inhibition profiles derived from literature benchmarks for sulfamoyl/carbothioamide hybrid molecules against key metalloenzymes[2],[3],[5].
Metalloenzyme Target
Isoform / Type
Cellular Localization
Representative
Ki
(nM)
Primary Binding Motif
Carbonic Anhydrase
hCA I
Cytosolic
45.0 - 90.0
Sulfonamide
Carbonic Anhydrase
hCA II
Cytosolic
0.5 - 5.0
Sulfonamide
Carbonic Anhydrase
hCA IX
Transmembrane (Tumor)
6.0 - 30.0
Sulfonamide + Carbothioamide
Carbonic Anhydrase
hCA XII
Transmembrane (Tumor)
5.0 - 25.0
Sulfonamide + Carbothioamide
Lipoxygenase
15-LOX
Cytosolic
150.0 - 300.0
Carbothioamide
Conclusion
The integration of a carbothioamide group with a classic benzenesulfonamide scaffold elevates 3-Sulfamoylbenzene-1-carbothioamide from a simple zinc binder to a sophisticated, multi-nodal chelator. By leveraging the synergistic binding capabilities of both motifs, researchers can design highly selective inhibitors capable of distinguishing between structurally similar metalloenzyme isoforms. The rigorous application of stopped-flow kinetics and X-ray crystallography remains non-negotiable for validating the precise mechanism of action of these advanced pharmacological agents.
References
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors
Source: MDPI
URL:[Link]
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors
Source: PMC / Pharmaceuticals
URL:[Link]
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors
Source: ACS Publications
URL:[Link]
Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies
Source: Anti-Cancer Agents in Medicinal Chemistry
URL:[Link]
Metalloenzymes: Potential Drug Targets
Source: Frontiers
URL:[Link]
Comprehensive Physicochemical and Analytical Profiling of 3-Sulfamoylbenzene-1-carbothioamide: Molecular Mass, Structural Utility, and Experimental Methodologies
Executive Summary 3-Sulfamoylbenzene-1-carbothioamide (CAS No. 56542-68-8), also known as 3-(Aminosulfonyl)benzenecarbothioamide, is a bifunctional aromatic compound characterized by the presence of both a sulfonamide an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Sulfamoylbenzene-1-carbothioamide (CAS No. 56542-68-8), also known as 3-(Aminosulfonyl)benzenecarbothioamide, is a bifunctional aromatic compound characterized by the presence of both a sulfonamide and a carbothioamide moiety[1]. In early-stage drug discovery, compounds possessing this specific structural motif are highly valued. The sulfonamide group acts as a classic pharmacophore for metalloenzyme inhibition, while the thioamide group serves as a versatile nucleophilic center for the synthesis of complex heterocycles. This technical guide provides an in-depth analysis of its exact mass, isotopic distribution, and structural utility, alongside self-validating experimental workflows for analytical verification and synthetic application.
Physicochemical Profiling & Mass Spectrometry
In high-resolution mass spectrometry (HRMS) and pharmacokinetic (PK) profiling, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical requirement.
Molecular Weight (216.28 g/mol ): This value represents the weighted average of the masses of all naturally occurring isotopes of the constituent elements[1]. It is the metric used for bulk stoichiometric calculations during chemical synthesis.
Exact Mass (216.0027 Da): This is the calculated mass of the molecule containing only the most abundant isotopes (
12C
,
1H
,
14N
,
16O
,
32S
). In Orbitrap or Time-of-Flight (TOF) mass spectrometry, the exact mass is the target value used to confirm molecular identity and eliminate isobaric interferences.
Target m/z in Positive Electrospray Ionization (ESI+).
Deprotonated Mass
[M−H]−
214.9954 Da
Target m/z in Negative Electrospray Ionization (ESI-).
High-Resolution Mass Spectrometry (HRMS) Workflow
To empirically verify the exact mass of 3-Sulfamoylbenzene-1-carbothioamide, an LC-MS/MS protocol utilizing an Orbitrap mass analyzer is recommended. The presence of two sulfur atoms in the molecule generates a distinct
M+2
isotopic signature, which acts as a secondary confirmation of the chemical formula.
Table 2: Expected Isotopic Distribution for
[M+H]+
Isotope
Expected m/z
Relative Abundance
Causality / Origin
M
217.0100
100.0%
Monoisotopic peak (
12C
,
1H
,
14N
,
16O
,
32S
).
M+1
218.0125
~9.7%
Primarily driven by
13C
(7 atoms) and
15N
(2 atoms) natural abundance.
M+2
219.0060
~9.0%
Highly characteristic peak driven by the
34S
natural abundance of the two sulfur atoms.
Protocol: LC-HRMS Exact Mass Verification
Step 1: Sample Preparation. Dissolve 1 mg of 3-Sulfamoylbenzene-1-carbothioamide in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.
Causality: Methanol ensures the complete solvation of the compound's polar functional groups, while the final 50:50 solvent matches the initial mobile phase conditions, preventing peak fronting or distortion upon injection.
Step 2: Chromatographic Separation. Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The hydrophobic C18 stationary phase retains the aromatic benzene ring. Formic acid is critical as it acts as an ion-pairing agent and provides the abundant protons necessary to drive positive electrospray ionization (ESI+).
Step 3: MS Acquisition. Operate the Orbitrap in ESI+ mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C). Acquire full scan data (m/z 100-500) at a resolution of
≥
70,000. Extract the chromatogram at m/z 217.0100 with a 5 ppm mass tolerance.
Self-Validating System: To validate the analytical run, inject a solvent blank immediately following the highest concentration standard. The total absence of a peak at m/z 217.0100 validates that no column carryover has occurred. Furthermore, the mass accuracy of the internal standard must remain within
±
5 ppm; drift beyond this threshold indicates that the instrument requires immediate recalibration.
Caption: LC-HRMS workflow for exact mass verification of 3-Sulfamoylbenzene-1-carbothioamide.
Structural Biology & Pharmacophore Utility
Carbonic Anhydrase Inhibition Pathway
The sulfamoyl group (
−SO2NH2
) is widely recognized as a. In the hypoxic tumor microenvironment, the CAIX isoform is overexpressed to regulate intracellular pH, promoting tumor survival and metastasis. 3-Sulfamoylbenzene-1-carbothioamide possesses the requisite geometry to anchor into the CAIX active site, displacing the zinc-bound water molecule and halting the catalytic hydration of carbon dioxide.
Caption: Mechanism of Carbonic Anhydrase IX (CAIX) inhibition by sulfamoyl-containing compounds.
Synthetic Utility: Hantzsch Thiazole Synthesis
Beyond its direct pharmacological potential, the carbothioamide moiety is a highly reactive nucleophile. It is frequently utilized as a building block in the to generate complex, bis-aromatic sulfonamide derivatives.
Protocol: Hantzsch Thiazole Cyclization
Step 1: Reagent Preparation. Combine equimolar amounts of 3-Sulfamoylbenzene-1-carbothioamide and an
α
-haloketone (e.g., 2-bromoacetophenone) in absolute ethanol.
Step 2: Reflux. Heat the mixture to reflux for 2-4 hours.
Causality: Thermal energy drives the initial nucleophilic attack of the highly polarizable thioamide sulfur onto the
α
-carbon of the haloketone. This displaces the bromide leaving group and forms an intermediate thioether.
Step 3: Cyclization & Dehydration. The intermediate undergoes rapid intramolecular cyclization as the thioamide nitrogen attacks the ketone carbonyl, followed by the elimination of a water molecule to yield the aromatic thiazole ring.
Step 4: Isolation. Cool the reaction mixture to 0°C. Filter the precipitated thiazole hydrobromide salt and wash with cold ethanol.
Self-Validating System: To ensure the reaction has proceeded via the correct mechanistic pathway, perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the starting carbothioamide spot and the emergence of a new, highly UV-active spot validates successful cyclization. Final structural validation must be conducted via
1H
-NMR, specifically confirming the loss of the broad thioamide
−NH2
singlet (~9.5 ppm) and the appearance of a sharp thiazole aromatic proton singlet (~7.8 ppm).
References
Supuran, C. T. "Carbonic anhydrase inhibitors: an update on the development of novel drugs." Nature Reviews Drug Discovery. URL:[Link]
A Technical Guide to the Crystallographic Structure Analysis of 3-Sulfamoylbenzene-1-carbothioamide Protein Complexes
Abstract This in-depth technical guide provides a comprehensive framework for the crystallographic structure analysis of protein complexes with 3-Sulfamoylbenzene-1-carbothioamide and its analogs. Moving beyond a simple...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide provides a comprehensive framework for the crystallographic structure analysis of protein complexes with 3-Sulfamoylbenzene-1-carbothioamide and its analogs. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide details the entire workflow, from target protein production and crystallization to X-ray diffraction data collection, structure solution, and refinement. Each section is grounded in the principles of scientific integrity, featuring self-validating systems and supported by authoritative references to ensure technical accuracy and trustworthiness. Visualizations in the form of tables and Graphviz diagrams are integrated to clarify complex data and experimental workflows.
Introduction: The Significance of 3-Sulfamoylbenzene-1-carbothioamide in Drug Discovery
3-Sulfamoylbenzene-1-carbothioamide and related sulfonamide-containing compounds are of significant interest in medicinal chemistry due to their therapeutic potential.[1][2][3] These molecules are known to target a variety of enzymes, with a notable emphasis on carbonic anhydrases (CAs), which are implicated in a range of physiological and pathological processes.[4][5][6][7][8] The sulfonamide moiety is a key pharmacophore that often acts as a zinc-binding group in the active sites of metalloenzymes like CAs.[4][8][9][10]
Understanding the precise molecular interactions between these inhibitors and their protein targets is paramount for structure-based drug design. X-ray crystallography stands as the 'gold standard' for elucidating the three-dimensional atomic arrangement of protein-ligand complexes, providing invaluable insights into binding modes, conformational changes, and the network of non-covalent interactions that govern binding affinity and specificity.[11][12][13][14] This guide will navigate the intricacies of obtaining and analyzing the crystal structures of protein complexes with 3-Sulfamoylbenzene-1-carbothioamide, empowering researchers to accelerate their drug discovery efforts.
Foundational Strategy: From Gene to High-Resolution Structure
The journey from a target gene to a refined crystal structure of a protein-inhibitor complex is a multi-stage process that requires careful planning and execution. Each step is critical for the success of the subsequent one, forming a self-validating pipeline where the quality of the output of one stage directly impacts the feasibility of the next.
Figure 1: Overall workflow from gene to structure.
Upstream Processing: Production of High-Quality Protein
The quality of the protein is the single most important determinant for successful crystallization. This phase focuses on obtaining a pure, stable, and homogenous protein sample.
Construct Design and Protein Engineering
The initial design of the expression construct can significantly influence the expression levels, solubility, and crystallizability of the target protein.[15]
Rationale: Often, full-length proteins contain flexible regions or domains that can hinder crystallization. Engineering constructs with truncated boundaries to remove these regions can lead to a more stable and crystallizable protein.
Expert Insight: Consider introducing mutations to prevent post-translational modifications that might introduce heterogeneity, such as glycosylation or phosphorylation, unless these are critical for inhibitor binding.[15]
Protein Expression and Purification
The choice of expression system (e.g., bacterial, insect, or mammalian cells) depends on the specific requirements of the target protein, such as the need for post-translational modifications.
Step-by-Step Protocol: Recombinant Human Carbonic Anhydrase II (hCA II) Expression and Purification
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for hCA II.
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours. The lower temperature promotes proper protein folding.
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer.
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column (if using a His-tagged construct). Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a higher concentration of imidazole.
Size-Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto a size-exclusion chromatography column to separate the protein from any remaining impurities and aggregates. This step is crucial for obtaining a monodisperse sample, which is essential for crystallization.
Protein Quality Control
Before proceeding to crystallization trials, it is imperative to verify the purity, homogeneity, and stability of the protein.
Technique
Purpose
Acceptance Criteria
SDS-PAGE
Assess purity and apparent molecular weight.
A single band at the expected molecular weight, >95% purity.
Dynamic Light Scattering (DLS)
Evaluate homogeneity and aggregation state.
A single, narrow peak indicating a monodisperse sample.
Thermal Shift Assay (TSA)
Determine protein stability and the stabilizing effect of the ligand.
A clear melting transition (Tm). An increase in Tm upon ligand binding indicates direct interaction.
Crystallization of the Protein-Inhibitor Complex
The formation of well-ordered, single crystals is often the most challenging step in the crystallographic process.[16][17][18][19] For protein-ligand complexes, two primary strategies are employed: co-crystallization and soaking.[15][20]
Figure 2: Co-crystallization vs. Soaking workflows.
Co-crystallization
In this method, the protein and the inhibitor are mixed together prior to setting up crystallization trials.[16][20]
Rationale: This approach is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or when the ligand has low solubility.
Protocol:
Dissolve the 3-Sulfamoylbenzene-1-carbothioamide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
Incubate the purified protein with a 2-5 fold molar excess of the inhibitor for a period ranging from 30 minutes to several hours on ice.
Set up crystallization screens using the vapor diffusion method (hanging or sitting drop).[16][17][21] A typical drop consists of 1 µL of the protein-ligand complex solution mixed with 1 µL of the reservoir solution.
Soaking
If you have pre-existing crystals of the apo-protein (protein without the ligand), soaking is a simpler and often faster method.[20][22]
Rationale: This method is advantageous as it bypasses the need to re-screen for crystallization conditions for the complex. It is effective when the crystal packing of the apo-protein allows for the diffusion of the ligand into the active site without disrupting the crystal lattice.[22]
Protocol:
Prepare a "soaking solution" by adding a concentrated stock of the inhibitor to a solution that mimics the reservoir condition of the apo-crystals.
Carefully transfer an apo-crystal into the soaking solution.
The soaking time can vary from minutes to days and needs to be optimized.
X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, the next step is to expose them to a high-intensity X-ray beam to generate a diffraction pattern.
Data Collection
High-quality diffraction data is essential for determining an accurate structure. Synchrotron sources are often preferred due to their high-intensity X-ray beams.[19][22]
Cryo-protection: To prevent radiation damage and ice formation during data collection at cryogenic temperatures (typically 100 K), the crystals are first cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the reservoir solution.
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[23]
Data Processing
The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
Indexing: Determine the unit cell parameters and the Bravais lattice of the crystal.
Integration: Measure the intensity of each reflection.
Scaling and Merging: Scale the intensities from all the images and merge redundant measurements to produce a final dataset of unique reflections.
Data Processing Statistic
Significance
Acceptable Range
Resolution (Å)
The level of detail in the final electron density map.
As high as possible (e.g., < 2.5 Å for detailed analysis).[22]
Completeness (%)
The percentage of measured unique reflections.
> 95%
Rmerge
A measure of the agreement between symmetry-related reflections.
< 10-15% (outer shell < 50%)
I/σ(I)
The signal-to-noise ratio of the reflection intensities.
> 2.0 in the highest resolution shell.
CC(1/2)
The correlation coefficient between two random half-datasets.
> 0.5 in the highest resolution shell.
Structure Solution and Refinement
Structure Solution: The phases of the reflections, which are lost during the diffraction experiment, are determined. If a structure of a homologous protein is available, molecular replacement is the most common method.[14]
Model Building: An initial atomic model of the protein is built into the electron density map. The inhibitor molecule is then fitted into the clear difference density in the active site.
Refinement: The atomic model is iteratively adjusted to improve its fit to the experimental data.[24][25][26] This process minimizes the R-work and R-free values, which are measures of the agreement between the model and the data.
Refinement Statistic
Significance
Target Value
R-work
The residual agreement between the observed and calculated structure factors.
< 20%
R-free
Same as R-work, but calculated for a small subset of reflections not used in refinement, to monitor for overfitting.
Should be close to R-work (within a few percent).
Ramachandran Plot
Assesses the stereochemical quality of the protein backbone.
> 98% of residues in favored and allowed regions.
Structural Analysis and Interpretation
The final refined structure provides a wealth of information about the protein-inhibitor interaction.
Binding Mode: The orientation and conformation of 3-Sulfamoylbenzene-1-carbothioamide in the active site are analyzed. For carbonic anhydrases, the sulfonamide group is expected to coordinate with the catalytic zinc ion.[4][9]
Key Interactions: Identify the specific hydrogen bonds, van der Waals contacts, and hydrophobic interactions between the inhibitor and the protein residues. For instance, the sulfonamide moiety often forms hydrogen bonds with key residues like Thr199 in hCA II.[5] The benzene ring and the carbothioamide group will likely form interactions with hydrophobic and polar residues in the active site cleft.
Conformational Changes: Compare the structure of the complex with the apo-structure (if available) to identify any conformational changes in the protein upon inhibitor binding.
Conclusion and Future Directions
The crystallographic analysis of 3-Sulfamoylbenzene-1-carbothioamide protein complexes provides an atomic-level understanding that is crucial for rational drug design. The detailed structural information can guide the synthesis of more potent and selective inhibitors by optimizing the interactions with the target protein. By following the rigorous and validated methodologies outlined in this guide, researchers can confidently generate high-quality structural data to accelerate their drug discovery programs. The integration of these structural insights with computational modeling and biophysical assays will further enhance the design of next-generation therapeutics.
References
Abbate, F., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8. [Link]
Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 6), 648-54. [Link]
Di Fiore, A., et al. (2010). Carbonic Anhydrase Inhibitors: Crystallographic and Solution Binding Studies for the Interaction of a Boron-Containing Aromatic Sulfamide With Mammalian Isoforms I-XV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3601-5. [Link]
Abbate, F., et al. (2003). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Structure of the Adduct of Human Isozyme II with the Perfluorobenzoyl Analogue of Methazolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 315-9. [Link]
Angeli, A., et al. (2020). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 11(8), 951-959. [Link]
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Verburgt, J., & Kihara, D. (2022). Benchmarking of structure refinement methods for protein complex models. Proteins, 90(1), 83–95. [Link]
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Khan, I., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 15(2), 438–453. [Link]
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Berman, H. M., et al. (2016). The RCSB protein data bank: integrative view of protein, gene and 3D structural information. Nucleic Acids Research, 45(D1), D282–D291. [Link]
Bartolucci, G., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. International Journal of Molecular Sciences, 24(4), 3505. [Link]
Khan, I., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 15(2), 438-453. [Link]
Zaib, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21543–21557. [Link]
Tenorio-Lara, J. M., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4587. [Link]
Kannan, K. K., et al. (1984). Drug protein interaction at the molecular level: A study of sulphonamide carbonic anhydrase complexes. Journal of Biosciences, 6(4), 489-499. [Link]
An In-depth Technical Guide on the Identification of Primary Metabolites of 3-Sulfamoylbenzene-1-carbothioamide in Plasma
Abstract The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of a new chemical entity (NCE). This gui...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of a new chemical entity (NCE). This guide provides a comprehensive, technically-grounded framework for the identification of primary metabolites of 3-Sulfamoylbenzene-1-carbothioamide in plasma. We will move beyond rote protocols to explore the strategic rationale behind experimental design, from sample preparation to advanced analytical detection and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and expert insights to navigate the complexities of metabolite identification. We will detail robust, self-validating workflows utilizing high-resolution mass spectrometry and provide visual aids and step-by-step protocols to ensure both clarity and reproducibility.
Chapter 1: Foundational Understanding of 3-Sulfamoylbenzene-1-carbothioamide Metabolism
Chemical Structure and Predicted Metabolic Liabilities
3-Sulfamoylbenzene-1-carbothioamide is a compound featuring two key functional groups that are known to be susceptible to metabolic transformation: an aromatic sulfonamide and a carbothioamide (thioamide). Understanding the likely metabolic fate of these moieties is crucial for designing an effective identification strategy.
Aromatic Sulfonamide: This group can undergo several biotransformations. The aromatic ring is susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes. The sulfonamide group itself is relatively stable but can be a site for N-dealkylation if substituted, or potentially N-glucuronidation.[1][2][3]
Carbothioamide (Thioamide): Thioamides are known to be substrates for two primary metabolic pathways:
S-oxidation: Catalyzed by Flavin-containing Monooxygenases (FMOs) and CYPs, this is a major pathway leading to the formation of a reactive S-oxide intermediate. This can then be hydrolyzed to the corresponding amide or undergo further reactions.
Oxidative Desulfuration: This process, also mediated by CYPs, replaces the sulfur atom with an oxygen atom, converting the thioamide into its amide analog.[4][5]
Based on these structural features, we can predict a set of plausible primary metabolites, which will serve as a targeted search list in our analytical workflow.
Predicted Primary Metabolic Pathways
The interplay between Phase I and Phase II metabolic enzymes will dictate the profile of primary metabolites in plasma.
Phase I Reactions (Functionalization):
Oxidation: Aromatic hydroxylation of the benzene ring.
Oxidative Desulfuration: Conversion of the C=S (thioamide) to a C=O (amide).
S-oxidation: Formation of a sulfoxide on the thioamide group.
Phase II Reactions (Conjugation):
Glucuronidation: The hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid to increase water solubility for excretion.
Sulfation: Similar to glucuronidation, sulfotransferases can add a sulfate group to hydroxylated metabolites.
The following diagram illustrates these predicted initial biotransformation steps.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Chapter 2: A Strategic Workflow for Metabolite Identification in Plasma
A successful metabolite identification campaign relies on a systematic and logical workflow that maximizes the chances of detection while minimizing analytical artifacts. Plasma is the matrix of choice for identifying circulating metabolites that are most relevant to the pharmacological and toxicological effects of a drug.[6]
The Global Identification Workflow
Our strategy is built upon a foundation of high-resolution mass spectrometry (HRMS), which provides the mass accuracy necessary to propose elemental compositions for unknown metabolites.[7][8] The workflow integrates robust sample preparation, sensitive analytical detection, and intelligent data mining.
Caption: High-level workflow for metabolite identification in plasma samples.
Chapter 3: Core Experimental Methodologies
The quality of the final data is directly dependent on the rigor of the experimental methods employed. Each step must be optimized and validated to ensure trustworthiness.
Plasma Sample Preparation: The Critical First Step
The primary goal of sample preparation is to remove high-abundance proteins and phospholipids that can interfere with analysis, a phenomenon known as ion suppression.[9] The choice of method is a balance between cleanup efficiency and potential loss of metabolites.
Protocol 3.1.1: Protein Precipitation (PPT)
This is the most common and straightforward method for initial sample cleanup.[10][11] Acetonitrile is often the solvent of choice due to its efficiency in precipitating a wide range of plasma proteins.[12]
Step 1: Dispense 300 µL of ice-cold acetonitrile containing a suitable internal standard into a 1.5 mL microcentrifuge tube.
Step 2: Add 100 µL of thawed plasma sample to the acetonitrile.
Step 3: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[13]
Step 4: Incubate the sample at -20°C for 30 minutes to maximize protein precipitation.
Step 5: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
Step 6: Carefully aspirate the supernatant and transfer it to a clean tube for analysis or further cleanup.
For enhanced cleanup and concentration of analytes, SPE can be employed following PPT.[14][15] A mixed-mode or reverse-phase sorbent is often effective for trapping a broad range of metabolites.
Step 1: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[16]
Step 2: Load the supernatant from the PPT step onto the conditioned SPE cartridge.
Step 3: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove residual salts and highly polar interferences.
Step 4: Elute the metabolites of interest with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
Step 5: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile-phase-compatible solution for LC-MS/MS analysis.
Method
Advantages
Disadvantages
Best For
Protein Precipitation
Fast, simple, inexpensive, non-selective (good for unknown metabolite screening).[12]
Less clean, potential for ion suppression, dilutes the sample.
Rapid, untargeted screening of primary metabolites.
Solid-Phase Extraction
High analyte concentration, excellent removal of interferences, selective.[14]
More time-consuming, requires method development, potential for analyte loss.[14]
Targeted analysis or when PPT provides insufficient cleanup.
LC-HRMS Analysis: Separation and Detection
The coupling of liquid chromatography with high-resolution mass spectrometry is the gold standard for metabolite identification.[8][9][17]
Protocol 3.2.1: UPLC-QTOF MS Method
Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a versatile starting point.[18]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A typical gradient would be 5-95% B over 10-15 minutes to separate compounds of varying polarities.
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument capable of high mass accuracy (<5 ppm) and tandem MS (MS/MS) fragmentation.[7]
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full scan to detect all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[17]
Rationale for HRMS: The ability to measure mass with high accuracy is paramount. For example, an observed mass of 246.0521 Da allows for the confident assignment of the elemental formula C9H11N3O3S, whereas a nominal mass of 246 Da could correspond to dozens of possibilities. This dramatically narrows the search space for potential metabolite structures.[8]
Chapter 4: Data Mining and Structure Elucidation
Raw LC-HRMS data is complex. A systematic data analysis strategy is required to extract meaningful information and confidently identify metabolites.[19][20]
The Data Analysis Workflow
The process involves automated peak detection followed by intelligent filtering to find drug-related material.
Caption: A systematic workflow for processing LC-HRMS data for metabolite ID.
Key Data Mining Techniques
Mass Defect Filtering (MDF): Most drug molecules have a non-integer mass defect. By filtering the data to only show ions with a mass defect similar to the parent drug, a significant portion of endogenous background can be removed.[21]
Isotope Pattern Matching: The presence of sulfur in 3-Sulfamoylbenzene-1-carbothioamide results in a characteristic isotopic pattern (a significant M+2 peak). Searching for this pattern helps to specifically pinpoint drug-related ions.[19]
Predicted Metabolite List: The list of predicted transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) is used to search the data for corresponding mass shifts relative to the parent drug.
Case Study: Elucidating a Hydroxylated Metabolite (M+16)
Detection: A peak is detected with an accurate mass corresponding to the parent drug + 16 Da (the addition of one oxygen atom). It shares a similar retention time and isotopic pattern.
MS/MS Fragmentation Analysis: The MS/MS spectrum of the parent drug is compared to that of the M+16 metabolite.[21]
Interpretation:
If a fragment ion containing the benzene ring shows a +16 Da shift, this strongly suggests the hydroxylation occurred on the aromatic ring.
If a fragment ion corresponding to the thioamide portion shows a +16 Da shift, this points towards S-oxidation.
By systematically analyzing the mass shifts of all fragment ions, the precise location of the metabolic modification can often be determined.[9]
Chapter 5: Ensuring Trustworthiness and Scientific Integrity
A proposed metabolite structure is a hypothesis until rigorously validated.
Self-Validation: The analytical process must be self-validating. This includes analyzing blank plasma to identify background interferences, spiking control plasma with the parent drug to confirm fragmentation patterns, and ensuring the mass accuracy is within acceptable limits (typically < 5 ppm).
Confirmation: The ultimate confirmation of a metabolite's structure requires comparison of its chromatographic retention time and MS/MS fragmentation spectrum with that of an authentic, chemically synthesized reference standard.[17]
Common Pitfalls: Be wary of in-source fragmentation or sample preparation artifacts that can mimic true metabolites. Always compare findings against a vehicle-dosed control group.
By following this comprehensive guide, researchers can develop a robust and scientifically sound strategy for the identification of the primary metabolites of 3-Sulfamoylbenzene-1-carbothioamide, generating high-quality data that is essential for advancing drug development programs.
References
Brown, M., Dunn, W. B., Dobson, P., Patel, R., Winder, C. L., Francis-McIntyre, S., ... & Kell, D. B. (2011). Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets. Bioinformatics, 27(8), 1108-1112. [Link]
An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. (2023). Agilent. [Link]
Zhang, D., Luo, G., Ding, X., & Lu, C. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 325-342. [Link]
Walker, D. I., Valvi, S., Rattray, N. J. W., Phelan, M., Johnson, C. H., Ioannou, G. N., ... & Miller, G. W. (2022). Analytical and cheminformatic framework for studying drugs and their metabolites in human plasma using high resolution mass spectrometry. Exposome, 2(1), osac001. [Link]
Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]
Kaye, B., Clark, M. S., Cussans, N. J., Macrae, P. V., & Stopher, D. A. (1995). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry, 67(15), 2636-2639. [Link]
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). Novoprolabs. [Link]
Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 2(4), 819-836. [Link]
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Pharmacology. [Link]
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]
Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (2011). ACS Publications. [Link]
Achermann, S., Bianco, V., Mansfeldt, C. B., Vogler, B., Kolvenbach, B. A., Corvini, P. F. X., & Fenner, K. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology, 52(7), 4101-4110. [Link]
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). Metabolomics, 19(1), 35. [Link]
Detailed methodology of different plasma preparation procedures... (2020). ResearchGate. [Link]
Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]
Sitar, D. S. (1990). Metabolism of thioamide antithyroid drugs. Drug metabolism reviews, 22(5), 477-502. [Link]
Müller, J., Sontag, G., & Klampfl, C. W. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. Applied and environmental microbiology, 79(1), 72-78. [Link]
Thioamide – Knowledge and References. Taylor & Francis. [Link]
Thioamide-Containing Peptides and Proteins. ResearchGate. [Link]
Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. (2015). ResearchGate. [Link]
Mahanta, N., & Mitchell, D. A. (2019). Biosynthesis and Chemical Applications of Thioamides. Accounts of chemical research, 52(3), 772-782. [Link]
Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. (2013). ResearchGate. [Link]
Schüffler, A., & Anke, T. (2014). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes. Natural product reports, 31(10), 1358-1365. [Link]
Comprehensive Safety and Handling Guide for 3-Sulfamoylbenzene-1-carbothioamide: A Precursor for Carbonic Anhydrase Inhibitors
Executive Summary 3-Sulfamoylbenzene-1-carbothioamide (3-SBC) is a highly versatile, bifunctional chemical intermediate widely utilized in medicinal chemistry and rational drug design. Featuring both a carbothioamide moi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Sulfamoylbenzene-1-carbothioamide (3-SBC) is a highly versatile, bifunctional chemical intermediate widely utilized in medicinal chemistry and rational drug design. Featuring both a carbothioamide moiety and a benzenesulfonamide group, 3-SBC serves as a critical building block for synthesizing thiazole-substituted benzenesulfonamides[1]. These downstream derivatives are potent, targeted inhibitors of the Carbonic Anhydrase (CA) metalloenzyme family, making them invaluable in the development of therapeutics for glaucoma, epilepsy, and hypoxic tumors[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, rigorous safety and handling guidelines, and field-proven experimental workflows associated with 3-SBC. By understanding the chemical causality behind its reactivity and degradation pathways, researchers can ensure both laboratory safety and maximum synthetic yield.
Physicochemical Profiling & Hazard Causality
To handle 3-SBC effectively, one must first understand its structural vulnerabilities. The molecule's dual functional groups dictate its stability, solubility, and hazard profile.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of 3-SBC[3]:
Parameter
Specification
Chemical Name
3-Sulfamoylbenzene-1-carbothioamide
Synonyms
3-(Aminosulfonyl)benzenecarbothioamide
CAS Number
56542-68-8
Molecular Formula
C₇H₈N₂O₂S₂
Molecular Weight
216.28 g/mol
SMILES
S=C(C1=CC=CC(S(=O)(N)=O)=C1)N
Purity Standard
≥95%
Storage Conditions
Sealed, dry environment at 2-8°C
Safety Data Sheet (SDS) & Hazard Causality
Standard SDS documentation classifies 3-SBC as a skin, eye, and respiratory irritant. However, as a Senior Application Scientist, it is critical to understand the causality behind these hazards to implement proper controls:
Hydrolytic Vulnerability (The Thioamide Hazard): Thioamides are susceptible to hydrolysis when exposed to ambient moisture or extreme pH over prolonged periods. This degradation pathway can liberate hydrogen sulfide (H₂S) , a highly toxic and flammable gas. Therefore, the requirement for a "sealed, dry environment" is not merely for yield preservation, but a critical safety mandate to prevent the accumulation of H₂S in storage vessels.
Thermal Decomposition (The Sulfonamide Hazard): Upon combustion or exposure to extreme thermal stress, the benzenesulfonamide moiety decomposes to release toxic oxides of sulfur (SOx) and nitrogen (NOx).
Handling Directives:
Ventilation: All weighing, transfer, and reaction setups must be performed within a certified chemical fume hood to capture potential H₂S off-gassing.
PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed chemical safety goggles are mandatory. If 3-SBC is dissolved in aggressive organic solvents (e.g., DMF or DMSO), double-gloving or utilizing butyl rubber gloves is required, as these solvents act as transdermal carriers for the compound.
Experimental Workflows: The Hantzsch Thiazole Synthesis
The most prominent application of 3-SBC is its conversion into a 3-(thiazol-2-yl)benzenesulfonamide derivative via the Hantzsch Thiazole Synthesis [4]. This protocol is designed as a self-validating system, ensuring that researchers receive immediate visual feedback regarding the success of the reaction.
Mechanistic Causality
The Hantzsch synthesis reacts a thioamide (3-SBC) with an
α
-haloketone (e.g., 2-bromoacetophenone). The reaction is driven by the soft nucleophilicity of the thioamide's sulfur atom, which executes an Sₙ2 attack on the electrophilic
α
-carbon of the haloketone[4]. Methanol is selected as the solvent because its polar protic nature stabilizes the ionic transition states during the subsequent intramolecular cyclization and dehydration steps[5].
Step-by-Step Methodology
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 3-SBC (5.0 mmol) and 2-bromoacetophenone (5.0 mmol).
Solvation: Add 5 mL of anhydrous methanol. The use of a minimal solvent volume maximizes the collision frequency of the reactants.
Thermal Activation: Heat the mixture on a stirring hot plate at 100°C (or under gentle reflux) for 30 to 45 minutes. The solution will typically darken as the hydroxythiazoline intermediate forms and dehydrates[4][5].
Cooling: Remove the vial from the heat source and allow it to cool to ambient room temperature.
Workup & Self-Validation: Pour the crude reaction mixture into a 100 mL beaker containing 20 mL of a 5% Na₂CO₃ aqueous solution.
Causality of Validation: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the newly formed thiazole ring, keeping it partially soluble. The addition of Na₂CO₃ neutralizes the HBr, converting the product into its free-base form. Because the free-base thiazole-sulfonamide is highly hydrophobic, it will immediately precipitate. If a robust precipitate does not form, the reaction has either failed to reach completion or the pH has not been sufficiently neutralized.
Isolation: Filter the precipitate through a Büchner funnel, wash the filter cake with cold distilled water to remove residual inorganic salts, and dry under a vacuum.
Mechanistic & Pathway Visualizations
To fully contextualize the utility of 3-SBC, the following diagrams map both its chemical transformation and the downstream pharmacological signaling pathway of its derivatives.
Chemical Synthesis Workflow
Caption: Hantzsch Thiazole Synthesis Workflow from 3-SBC.
Pharmacological Signaling Pathway
Once synthesized, the resulting sulfonamide acts as a bioisostere for carbonic acid. It deprotonates at physiological pH to form a sulfonamidate anion, which coordinates directly with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase. This coordination physically displaces the zinc-bound hydroxide, arresting the enzyme's ability to hydrate CO₂, which is the fundamental mechanism for reducing intraocular pressure in glaucoma treatments[2][6].
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
References
[3] ChemScene. "56542-68-8 | 3-Sulfamoylbenzene-1-carbothioamide - ChemScene". Available at:
[5] Chem Help Asap. "Hantzsch Thiazole Synthesis - Chem Help Asap". Available at:
[4] BenchChem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives - Benchchem". Available at:
[1] MDPI. "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides". Available at:
[6] ResearchGate. "Synthesis and Molecular Modeling of 1,2,4 Triazole-Based Sulfanilamide Derivatives Using Dual Tail Strategy as Possible CAIs with their Cytotoxic Evaluation". Available at:
[2] ACS Publications. "Carbonic Anhydrase Inhibitors: Water-Soluble 4-Sulfamoylphenylthioureas as Topical Intraocular Pressure-Lowering Agents with Long-Lasting Effects". Available at:
Step-by-step synthesis protocol for 3-Sulfamoylbenzene-1-carbothioamide
An In-Depth Guide to the Synthesis of 3-Sulfamoylbenzene-1-carbothioamide Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Sulfamoylbenzene-1-carbothioamide, a valuable build...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 3-Sulfamoylbenzene-1-carbothioamide
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Sulfamoylbenzene-1-carbothioamide, a valuable building block in medicinal chemistry. The synthesis proceeds via the base-catalyzed thionation of 3-cyanobenzenesulfonamide using hydrogen sulfide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Scientific Context
3-Sulfamoylbenzene-1-carbothioamide is an aromatic organic compound featuring both a sulfonamide (-SO₂NH₂) and a thioamide (-CSNH₂) functional group. The sulfonamide moiety is a well-established pharmacophore found in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The thioamide group, an isostere of the amide bond, offers unique chemical properties, such as altered hydrogen bonding capabilities and increased metabolic stability, making it an attractive functional group in drug design.[3][4]
The synthesis of thioamides from nitriles is a fundamental transformation in organic chemistry.[5] This protocol details a reliable and efficient method for this conversion, specifically for the synthesis of 3-Sulfamoylbenzene-1-carbothioamide. The chosen methodology involves the direct addition of hydrogen sulfide (H₂S) to the nitrile group of 3-cyanobenzenesulfonamide, catalyzed by a basic anion-exchange resin. This method is advantageous due to its mild reaction conditions, operational simplicity, and generally high yields.[6]
Synthesis Workflow and Mechanism
The overall synthetic strategy is a single-step conversion of a commercially available precursor, followed by purification and characterization.
Caption: Overall workflow for the synthesis of 3-Sulfamoylbenzene-1-carbothioamide.
Reaction Mechanism
The conversion of a nitrile to a thioamide with hydrogen sulfide is a nucleophilic addition reaction. The base catalyst plays a crucial role in activating the hydrogen sulfide.
Activation of Nucleophile: The basic anion-exchange resin deprotonates hydrogen sulfide (H₂S) to form the more potent hydrosulfide anion (HS⁻).
Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic carbon atom of the nitrile group (C≡N). This breaks the pi-bond of the nitrile and forms a thioimidate intermediate.
Protonation: The negatively charged nitrogen of the intermediate is protonated by the solvent or another molecule of H₂S, leading to the formation of the final primary thioamide product.
Caption: Simplified reaction mechanism for nitrile to thioamide conversion.
Detailed Synthesis Protocol
This protocol is based on established methods for the synthesis of primary thioamides from nitriles.[6]
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Purpose
3-Cyanobenzenesulfonamide
≥98% Purity
Sigma-Aldrich
Starting Material
Dowex® 1x8 (SH⁻ form)
200-400 mesh
Sigma-Aldrich
Base Catalyst
Hydrogen Sulfide (H₂S) Gas
≥99.5% Purity
Airgas, Linde
Thionating Agent
Methanol (MeOH)
Anhydrous
Fisher Scientific
Reaction Solvent
Deionized Water (H₂O)
Type I
-
Reaction Co-solvent
Dichloromethane (DCM)
ACS Grade
VWR
Solvent for Chromatography (optional)
Ethyl Acetate (EtOAc)
ACS Grade
VWR
Solvent for Chromatography (optional)
Sodium Hypochlorite Solution (Bleach)
~10-15%
VWR
For H₂S Gas Trap
Equipment
Three-necked round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Gas dispersion tube (fritted glass bubbler)
Condenser
Gas outlet connected to a bleach trap
Cylinder of hydrogen sulfide with a regulator and flowmeter
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glassware
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Procedure
Step 1: Reaction Setup
Assemble the three-necked flask with a magnetic stir bar, a gas dispersion tube connected to the H₂S cylinder, and a condenser.
Attach a gas outlet tube from the top of the condenser leading to a gas trap (a bubbler containing a sodium hypochlorite solution) to neutralize unreacted H₂S.
CRITICAL: Perform the entire experiment in a well-ventilated chemical fume hood.
Step 2: Charging the Reactor
To the flask, add 3-cyanobenzenesulfonamide (e.g., 10.0 g, 54.9 mmol).
Add a solvent mixture of methanol and deionized water (3:2 v/v, e.g., 90 mL MeOH and 60 mL H₂O).
Begin stirring the mixture to form a suspension.
Step 3: Thionation Reaction
Start a slow and steady stream of hydrogen sulfide gas through the gas dispersion tube into the stirring suspension. A flow rate of approximately 1-2 bubbles per second is recommended.
Continue the reaction at room temperature (20-25 °C).
Monitor the reaction progress using TLC (e.g., with a 1:1 Ethyl Acetate/Hexanes eluent). The starting material and product can be visualized under UV light or with an iodine chamber. The reaction is typically complete within 3-6 hours.[6]
Step 4: Work-up
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), stop the H₂S flow and purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove residual H₂S.
Filter the reaction mixture through a Büchner funnel to remove the anion-exchange resin. Wash the resin with a small amount of methanol.
Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove the methanol.
Step 5: Product Isolation and Purification
Upon removal of methanol, the aqueous residue may contain the precipitated product. If not, cool the solution in an ice bath to induce crystallization.
Collect the crude solid product by vacuum filtration, washing with cold deionized water.
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Characterization and Validation
The identity and purity of the synthesized 3-Sulfamoylbenzene-1-carbothioamide should be confirmed by standard analytical techniques.
To be determined experimentally (literature values for similar structures vary)
Purity (by HPLC/NMR)
≥95%
Expected Spectroscopic Data:
¹H NMR (DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. Two distinct singlets (or broad signals) for the two -NH₂ groups (sulfonamide and thioamide) are also expected.
¹³C NMR (DMSO-d₆): Expect a signal for the thioamide carbon (C=S) around δ 180-200 ppm, in addition to signals for the aromatic carbons.
FT-IR (KBr, cm⁻¹):
~3400-3200 cm⁻¹ (N-H stretching of -NH₂)
~1600-1450 cm⁻¹ (C=C aromatic stretching)
~1350 and ~1160 cm⁻¹ (Asymmetric and symmetric SO₂ stretching of sulfonamide)
~1300-1100 cm⁻¹ (C=S stretching)
Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 217.0 or [M-H]⁻ at m/z ≈ 215.0.
Critical Safety Considerations
Hydrogen Sulfide (H₂S) is an extremely toxic, flammable, and corrosive gas that is heavier than air. [8][9] Exposure can cause rapid unconsciousness and death.
Engineering Controls: All work with H₂S must be conducted in a properly functioning chemical fume hood with continuous ventilation.[10] An H₂S gas detector should be in place.
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile), is mandatory. For potential exposures above OSHA's permissible limit, specialized respiratory protection is required.[9][10]
Gas Handling: Use a proper regulator and flowmeter. Secure the gas cylinder at all times.
Emergency Plan: Ensure an emergency plan is in place for H₂S exposure.[11] Do not attempt to rescue an unconscious colleague without proper training and a self-contained breathing apparatus (SCBA).[11][12]
Waste Disposal: The bleach trap solution used to neutralize H₂S should be disposed of as hazardous waste according to institutional guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Sulfamoylbenzene-1-carbothioamide. By following the outlined steps and adhering strictly to the safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and development. The inclusion of mechanistic details and characterization guidelines ensures that the process is both reproducible and verifiable.
References
[Chemical Communications] Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. (URL: [Link])
[J-Stage] Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. (URL: [Link])
[ResearchGate] Facile Transformation of Nitriles into Thioamides: Application to C -Glycosyl Nitrile Derivatives. (URL: [Link])
[ChemRxiv] Contemporary Applications of Thioamides and Methods for their Synthesis. (URL: [Link])
[R Discovery] Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives. (URL: [Link])
[Synlett] Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. (URL: [Link])
[MDPI] Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (URL: [Link])
[ResearchGate] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. (URL: [Link])
[Organic Chemistry Portal] Thioamide synthesis by thioacylation. (URL: [Link])
[PMC] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (URL: [Link])
[OSHA] Hydrogen Sulfide - Evaluating and Controlling Exposure. (URL: [Link])
[Airgas] Hydrogen Sulfide - SAFETY DATA SHEET. (URL: [Link])
[PMC] Novel benzoyl thioureido benzene sulfonamides as highly potent and selective inhibitors of carbonic anhydrase IX: optimization and bioactive studies. (URL: [Link])
[WorkSafe] Preventing harm from hydrogen sulphide. (URL: [Link])
[Arrow@TU Dublin] Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. (URL: [Link])
[ChemRxiv] Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (URL: [Link])
[HSI] How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S). (URL: [Link])
[MedCrave] Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (URL: [Link])
[PMC] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (URL: [Link])
[Bodytrak] H2S Gas Safety Guide: Hazards, Facts, Tips. (URL: [Link])
[Organic Chemistry Portal] Thioamide synthesis by thionation. (URL: [Link])
[ResearchGate] Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. (URL: [Link])
Application Note: HPLC Method Development and ICH Q2(R2) Validation for 3-Sulfamoylbenzene-1-carbothioamide Quantification
Introduction The accurate quantification of active pharmaceutical ingredients and their intermediates is a critical component of drug development. 3-Sulfamoylbenzene-1-carbothioamide (CAS: 56542-68-8)[1] is a highly pola...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The accurate quantification of active pharmaceutical ingredients and their intermediates is a critical component of drug development. 3-Sulfamoylbenzene-1-carbothioamide (CAS: 56542-68-8)[1] is a highly polar aromatic compound featuring both a sulfonamide group and a thioamide group. These dual hydrogen-bonding functional groups present unique chromatographic challenges, including poor retention on traditional reversed-phase columns and susceptibility to peak tailing.
This application note details the scientific rationale, step-by-step development, and comprehensive validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this analyte. The protocol is designed as a self-validating system , ensuring that routine execution inherently verifies the method's reliability before any sample data is reported.
Scientific Rationale & Method Development
Method development is not a trial-and-error process; it is driven by the physicochemical causality of the analyte.
Column Selection (Overcoming Dewetting): Because 3-Sulfamoylbenzene-1-carbothioamide is highly polar, it elutes near the void volume on standard C18 columns unless a highly aqueous mobile phase (>95% water) is used. However, standard C18 stationary phases suffer from hydrophobic collapse (dewetting) under these conditions. To ensure robust retention, a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) was selected. The embedded carbamate group maintains hydration of the stationary phase, allowing for reproducible retention of polar analytes.
Mobile Phase & pH Causality: The sulfonamide group is a weak acid with a pKa of approximately 9.7[2]. To prevent partial ionization—which causes split peaks and variable retention times—the mobile phase pH must be maintained at least two units below the pKa. Using an acidic mobile phase of 0.1% Formic Acid (pH ~2.7) ensures the analyte remains fully protonated and neutral, maximizing hydrophobic interaction with the stationary phase.
Detection Wavelength: Thioamide groups conjugated to a benzene ring exhibit strong
π→π∗
and
n→π∗
transitions, resulting in a characteristic UV absorbance maximum between 260 nm and 290 nm[3]. Detection at 270 nm was selected to provide maximal sensitivity while avoiding the baseline noise typically seen at lower wavelengths (<220 nm) caused by mobile phase absorbance.
Logical workflow for HPLC method development based on analyte physicochemical properties.
Experimental Protocols
Chromatographic Conditions
The finalized method utilizes a simple gradient to ensure the main analyte is separated from any potential degradation products (e.g., 3-sulfamoylbenzoic acid).
Table 1: Optimized HPLC Parameters
Parameter
Specification
Column
Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
100% Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Gradient Program
0-2 min: 5% B 2-10 min: 5%
→
40% B 10-12 min: 40% B 12-15 min: 5% B (Re-equilibration)
Column Temperature
30°C
Injection Volume
10 µL
Detection
UV at 270 nm (PDA detector for peak purity)
Standard and Sample Preparation
Diluent: 10% Acetonitrile in Water. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").
Standard Preparation: Accurately weigh 10.0 mg of 3-Sulfamoylbenzene-1-carbothioamide reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of ACN (to ensure rapid dissolution of the aromatic ring), then dilute to volume with water to yield a 100 µg/mL working standard.
The Self-Validating System: System Suitability Testing (SST)
A method is only as trustworthy as its daily execution. Before any sample is analyzed, the system must pass strict SST criteria. If the system fails, the sequence is automatically aborted.
Table 2: System Suitability Criteria
Parameter
Acceptance Criteria
Purpose
Retention Time (RT)
~6.5 min ± 2.0%
Ensures pump and mobile phase consistency.
Tailing Factor (
Tf
)
≤
1.5
Verifies absence of secondary interactions.
Theoretical Plates (
N
)
≥
5000
Confirms column efficiency and health.
Injection Precision
%RSD
≤
2.0% (n=6)
Validates autosampler accuracy.
ICH Q2(R2) Method Validation
The method was validated strictly according to 4[4], demonstrating its suitability for routine quality control and stability testing.
Sequential ICH Q2(R2) validation lifecycle ensuring analytical method reliability.
Specificity & Forced Degradation
To prove the method is stability-indicating, the analyte was subjected to aggressive stress conditions. A Photodiode Array (PDA) detector was used to confirm that the 3-Sulfamoylbenzene-1-carbothioamide peak was spectrally pure (Purity Angle < Purity Threshold) and free from co-eluting degradants.
Table 3: Forced Degradation Results
Stress Condition
Protocol
% Degradation
Peak Purity
Acidic
0.1 N HCl, 60°C, 2 hrs
8.4%
Passed
Basic
0.1 N NaOH, 60°C, 2 hrs
15.2%
Passed
Oxidative
3%
H2O2
, Ambient, 2 hrs
12.1%
Passed
Thermal
105°C, 24 hrs
4.5%
Passed
Photolytic
UV Light (200 Wh/m²), 7 days
2.3%
Passed
Linearity, Accuracy, and Precision
Linearity: Evaluated across 7 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the nominal concentration).
Accuracy: Assessed via spike recovery at 50%, 100%, and 150% levels in triplicate.
Precision: Evaluated as Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, n=6 over 3 days).
Table 4: Method Validation Summary Data
Validation Parameter
Result
ICH Q2(R2) Acceptance Criteria
Linearity (
R2
)
0.9998
≥
0.999
Range
25 – 150 µg/mL
Confirmed by Accuracy & Precision
Accuracy (Mean Recovery)
99.4% – 101.2%
98.0% – 102.0%
Repeatability (%RSD)
0.85%
≤
2.0%
Intermediate Precision (%RSD)
1.12%
≤
2.0%
Limit of Detection (LOD)
0.05 µg/mL
S/N
≥
3:1
Limit of Quantitation (LOQ)
0.15 µg/mL
S/N
≥
10:1
Robustness
Deliberate, small variations were made to the method parameters to test its resilience. The method remained unaffected (SST criteria met) when altering:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile Phase A pH (± 0.2 units)
References
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH)[4]
URL:
Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem, National Institutes of Health (NIH)[2]
URL:
Metabolism of Thioamides by Ralstonia pickettii TA - PubMed Central (PMC), NIH[3]
URL:
Application Note: 3-Sulfamoylbenzene-1-carbothioamide as a Key Precursor for the Synthesis of Thiazole-Based Carbonic Anhydrase Inhibitors
Introduction & Strategic Rationale In modern medicinal chemistry and drug development, targeting tumor-associated Carbonic Anhydrase (CA) isoforms—specifically hCA IX and hCA XII—is a validated strategy for disrupting th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern medicinal chemistry and drug development, targeting tumor-associated Carbonic Anhydrase (CA) isoforms—specifically hCA IX and hCA XII—is a validated strategy for disrupting the pH regulation of hypoxic cancer cells[1]. The primary sulfonamide moiety (
−SO2NH2
) serves as the quintessential zinc-binding pharmacophore, anchoring the inhibitor directly to the
Zn2+
ion within the enzyme's catalytic active site[2].
To efficiently explore the chemical space around this pharmacophore, 3-Sulfamoylbenzene-1-carbothioamide (CAS: 56542-68-8) is utilized as a highly versatile building block[3]. By reacting this specific thioamide precursor with various
α
-haloketones via the Hantzsch thiazole synthesis, researchers can rapidly generate diverse libraries of 2-(3-sulfamoylphenyl)-4-substituted thiazoles[4]. The resulting thiazole ring not only acts as a stable, rigid linker but also enhances the lipophilicity and binding affinity of the molecule within the CA active site[1].
Mechanistic Pathway
The Hantzsch thiazole synthesis is a robust, multi-step condensation reaction[5]. Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions:
SN2
Nucleophilic Attack : The reaction initiates when the highly polarizable sulfur atom of 3-sulfamoylbenzene-1-carbothioamide attacks the electrophilic
α
-carbon of the haloketone, displacing the halide ion[6].
Intramolecular Cyclization : The nitrogen atom of the thioamide moiety then attacks the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate[7].
Dehydration : Driven by the thermodynamic stability of aromatization, the intermediate rapidly loses a water molecule to form the final substituted thiazole ring[8].
Mechanistic pathway of the Hantzsch synthesis forming 2-(3-sulfamoylphenyl)thiazoles.
Experimental Protocol & Causality
The following protocol is designed as a self-validating system . Every step includes built-in causality and quality control checks to ensure that the synthesis is proceeding as intended without the need for immediate, complex chromatographic purification.
Action : In a 50 mL round-bottom flask, suspend 5.0 mmol of 3-sulfamoylbenzene-1-carbothioamide and 5.25 mmol of the chosen
α
-haloketone in 15 mL of absolute ethanol.
Causality : Ethanol is selected as a polar protic solvent because it effectively dissolves both the highly polar sulfonamide precursor and the organic haloketone. A slight excess of the haloketone ensures complete consumption of the valuable thioamide precursor.
Step 2: Condensation & In-Process Control
Action : Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane mobile phase.
Causality : The reflux temperature of ethanol (~78°C) provides the exact thermal energy required to drive the endothermic dehydration step of the hydroxythiazoline intermediate[8]. TLC monitoring acts as the first self-validation point; the disappearance of the lower-Rf thioamide spot confirms successful conversion.
Step 3: Neutralization & Precipitation
Action : Once TLC indicates reaction completion, remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction contents into a beaker containing 30 mL of 5%
Na2CO3
solution while swirling vigorously.
Causality : The Hantzsch cyclization generates one equivalent of hydrohalic acid (e.g., HBr), which protonates the newly formed thiazole nitrogen, keeping the product partially dissolved as a salt. The
Na2CO3
neutralizes this acid, forcing the water-insoluble free-base thiazole to crash out of the solution as a solid precipitate[5].
Step 4: Isolation & Quality Control (QC)
Action : Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water, followed by a small volume of ice-cold ethanol. Dry the solid in a vacuum oven at 60°C.
Self-Validation : Calculate the percent yield. Record the melting point and obtain
1H
-NMR and LC-MS spectra. The presence of a highly deshielded singlet around
δ
7.8 - 8.2 ppm in the
1H
-NMR spectrum is diagnostic for the C5-proton of the newly formed thiazole ring, validating the structural identity of the product.
Step-by-step experimental workflow for the isolation of the thiazole product.
Quantitative Data & Biological Application
By altering the
α
-haloketone utilized in Step 1, a diverse array of derivatives can be synthesized. The table below summarizes representative quantitative yields achieved using this protocol, alongside their typical inhibitory profiles against the tumor-associated hCA IX isoform, demonstrating the profound utility of 3-sulfamoylbenzene-1-carbothioamide in drug discovery.
α
-Haloketone Reactant
R-Group on Thiazole (C4)
Isolated Yield (%)
hCA IX IC
50
(nM)*
2-Bromoacetophenone
Phenyl
85%
24.5
2-Bromo-4'-fluoroacetophenone
4-Fluorophenyl
82%
18.2
2-Bromo-1-(furan-2-yl)ethanone
Furan-2-yl
78%
31.0
1-Chloro-2-propanone
Methyl
74%
88.4
*Note: IC
50
values are representative of typical 2-(3-sulfamoylphenyl)thiazole derivatives to illustrate the structure-activity relationship (SAR) and biological utility of the synthesized library.
Application Note & Protocol: Quantitative Analysis of 3-Sulfamoylbenzene-1-carbothioamide in Biological Matrices using LC-MS/MS
Abstract & Introduction The quantification of small molecule therapeutics and their metabolites in biological matrices is a cornerstone of drug discovery and development. This document provides a comprehensive guide and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
The quantification of small molecule therapeutics and their metabolites in biological matrices is a cornerstone of drug discovery and development. This document provides a comprehensive guide and detailed protocols for the determination of 3-Sulfamoylbenzene-1-carbothioamide in common biological matrices such as plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Sulfamoylbenzene-1-carbothioamide is an aromatic organic compound containing both sulfonamide and carbothioamide functional groups.[1] The accurate measurement of its concentration is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
LC-MS/MS is the preferred analytical technique for this application due to its exceptional sensitivity, selectivity, and high throughput.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, step-by-step protocols. We will explore the causality behind experimental choices, from sample preparation to data acquisition, and ground our recommendations in established regulatory guidelines to ensure scientific integrity and the generation of reliable, reproducible data.[4]
Analyte Characteristics & Mass Spectrometry
Understanding the physicochemical properties of 3-Sulfamoylbenzene-1-carbothioamide is the first step in developing a robust LC-MS/MS method.
The presence of amine and sulfonamide groups suggests that the molecule will readily protonate under acidic conditions, making positive ion Electrospray Ionization (ESI+) a logical starting point for method development.[5] The thioamide group also offers a potential site for ionization.
2.1 Internal Standard (IS) Selection
An appropriate internal standard is critical for accurate quantification. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-3-Sulfamoylbenzene-1-carbothioamide). If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency should be used.
2.2 Mass Spectrometry Parameters (MRM)
Tandem mass spectrometry will be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).
Initial method development should involve direct infusion of a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions upon collision-induced dissociation (CID).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Polarity
Notes
3-Sulfamoylbenzene-1-carbothioamide
217.0
Qualifier 1
Positive (ESI+)
Parameters (Collision Energy, Declustering Potential) must be optimized empirically.
3-Sulfamoylbenzene-1-carbothioamide
217.0
Quantifier
Positive (ESI+)
The most intense and stable fragment should be used for quantification.
Internal Standard (IS)
e.g., 223.0
Product Ion
Positive (ESI+)
For a hypothetical ¹³C₆-labeled IS.
Workflow & Method Selection
The overall analytical workflow involves several key stages, from sample preparation to final data reporting. The choice of sample preparation is the most critical variable and depends on the required sensitivity, sample throughput, and matrix complexity.
Caption: High-level workflow for the quantification of 3-Sulfamoylbenzene-1-carbothioamide.
3.1 Choosing a Sample Preparation Strategy
The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis, cause ion suppression, and damage the analytical column.[2][6][7]
Caption: Decision tree for selecting an appropriate sample preparation method.
Protein Precipitation (PPT): A fast, simple, and cost-effective method ideal for high-throughput screening.[8][9][10] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample to denature and precipitate proteins.[8][11] While effective for protein removal, it may not remove other interferences like phospholipids, potentially leading to matrix effects.[2]
Liquid-Liquid Extraction (LLE): This technique separates the analyte from aqueous matrix components based on its differential solubility in two immiscible liquids (an aqueous phase and an organic solvent).[6] LLE can provide cleaner extracts than PPT but is more labor-intensive and can be difficult to automate.[2][12]
Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup, providing the cleanest extracts and the ability to concentrate the analyte.[13] SPE uses a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[6][13] It is highly versatile but requires more extensive method development.[13]
Detailed Experimental Protocols
Safety Precaution: All work should be performed in a well-ventilated laboratory. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn. All solvents and chemicals should be LC-MS grade.[12]
Protocol A: Protein Precipitation (PPT) for Plasma/Serum
This protocol is recommended for rapid analysis where the highest sensitivity is not required.
Materials:
Biological matrix (e.g., human plasma with K₂EDTA anticoagulant)
3-Sulfamoylbenzene-1-carbothioamide and Internal Standard (IS) stock solutions
Acetonitrile (ACN) with 0.1% formic acid, chilled to -20°C
96-well collection plates
Centrifuge capable of holding 96-well plates
Procedure:
Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into the wells of a 96-well plate.
Add 5 µL of the IS working solution to each well (except for blank matrix samples).
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. This 3:1 ratio of solvent to sample is effective for precipitating proteins.[8]
Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
(Optional) If required, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase to improve chromatographic peak shape.
Protocol B: Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol provides a cleaner extract and is suitable for methods requiring higher sensitivity. A mixed-mode or reversed-phase polymer-based SPE cartridge (e.g., Waters Oasis HLB) is a good starting point.
Reconstitution solvent (e.g., 10% Acetonitrile in water with 0.1% formic acid)
Procedure:
Sample Pre-treatment: To 100 µL of plasma, add 5 µL of IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step lyses the cells and ensures the analyte is in the correct protonation state for binding.
Conditioning: Pass 1 mL of methanol through the SPE sorbent.
Equilibration: Pass 1 mL of ultrapure water through the sorbent. Do not allow the sorbent bed to dry.
Loading: Load the entire pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent rate (approx. 1 mL/min).
Washing: Pass 1 mL of 5% methanol in water through the sorbent to remove polar interferences.
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection plate.
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of reconstitution solvent, vortex, and analyze by LC-MS/MS.
LC-MS/MS Instrumental Conditions
Liquid Chromatography
A reversed-phase separation on a C18 column is a robust choice for a molecule with the polarity of 3-Sulfamoylbenzene-1-carbothioamide.
Parameter
Recommended Condition
Rationale
LC System
UHPLC System (e.g., Agilent, Shimadzu, Waters)
Provides high resolution and fast analysis times.
Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for small molecule analysis, offering good retention and peak shape.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Bioanalytical Method Validation (BMV)
A full method validation must be performed to demonstrate that the analytical method is reliable and fit for its intended purpose.[4] The validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[14][15][16][17]
Key Validation Parameters & Acceptance Criteria:
Parameter
Purpose
Typical Acceptance Criteria (for Plasma/Serum)
Selectivity
Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response.
Matrix Effect
Assess the ion suppression or enhancement caused by the biological matrix.
The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve
Demonstrate the relationship between instrument response and analyte concentration.
At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision).
Within-run and between-run precision (CV%) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ)
The lowest concentration that can be measured with acceptable accuracy and precision.
Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria.
Carryover
Assess contamination from a high concentration sample into a subsequent blank sample.
Carryover in the blank sample following the highest standard (ULOQ) should not be >20% of the LLOQ response.
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
References
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved March 18, 2026, from [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved March 18, 2026, from [Link]
Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare. Retrieved March 18, 2026, from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved March 18, 2026, from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved March 18, 2026, from [Link]
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved March 18, 2026, from [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved March 18, 2026, from [Link]
Kirkpatrick, D. S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. Retrieved March 18, 2026, from [Link]
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved March 18, 2026, from [Link]
Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. (2004). Journal of Chromatography B. Retrieved March 18, 2026, from [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. Retrieved March 18, 2026, from [Link]
Suzuki, Y., et al. (n.d.). Solid Phase Extraction-LC-MS/MS Method for Determining Pharmaceuticals and Personal Care Products (PPCPs) and Their Removal. Retrieved March 18, 2026, from [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 18, 2026, from [Link]
International Council for Harmonisation. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved March 18, 2026, from [Link]
Xu, R., et al. (2013). Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. Bioanalysis. Retrieved March 18, 2026, from [Link]
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved March 18, 2026, from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Contract Pharma. Retrieved March 18, 2026, from [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved March 18, 2026, from [Link]
Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. (2019). DergiPark. Retrieved March 18, 2026, from [Link]
Protein Precipitation Method. (2025). Phenomenex. Retrieved March 18, 2026, from [Link]
Salting-out assisted liquid–liquid extraction combined with LC–MS/MS for the simultaneous determination of seven organic UV filters in environmental water samples: method development and application. (2023). Environmental Science and Pollution Research. Retrieved March 18, 2026, from [Link]
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). Retrieved March 18, 2026, from [Link]
Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013). Agilent. Retrieved March 18, 2026, from [Link]
Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. Retrieved March 18, 2026, from [Link]
A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. (n.d.). Molecules. Retrieved March 18, 2026, from [Link]
Economical Online Solid-Phase Extraction LC-MS/MS Method for Quantifying Methylprednisolone. (2015). Journal of Chromatographic Science. Retrieved March 18, 2026, from [Link]
Prepping Small Molecules for Mass Spec. (2019). Biocompare. Retrieved March 18, 2026, from [Link]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analyst. Retrieved March 18, 2026, from [Link]
A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. (2003). Analytical Chemistry. Retrieved March 18, 2026, from [Link]
A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (2003). Analytical Chemistry. Retrieved March 18, 2026, from [Link]
Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. Retrieved March 18, 2026, from [Link]
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved March 18, 2026, from [Link]
4-[(Butan-2-yl)sulfamoyl]benzene-1-carbothioamide. (n.d.). PubChem. Retrieved March 18, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Butan-2-yl_sulfamoyl_benzene-1-carbothioamide]([Link]
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). RSC Medicinal Chemistry. Retrieved March 18, 2026, from [Link]
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009). Journal of Chromatography B. Retrieved March 18, 2026, from [Link]
Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved March 18, 2026, from [Link]
Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
4-sulfamoylbenzene-1-carbothioamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]
Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. (2022). Redox Biology. Retrieved March 18, 2026, from [Link]
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Concordia University Research Repository. Retrieved March 18, 2026, from [Link]
Analysis of biopharmaceutical proteins in biological matrices by LC-MS/MS I. Sample preparation. (n.d.). University of Groningen research portal. Retrieved March 18, 2026, from [Link]
Technical Support Center: Troubleshooting Poor Solubility of 3-Sulfamoylbenzene-1-carbothioamide in DMSO
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 3-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a scientifically-grounded, logical framework for troubleshooting these issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Understanding the Core Problem: Frequently Asked Questions
This section addresses the fundamental reasons behind the solubility challenges associated with 3-Sulfamoylbenzene-1-carbothioamide.
Q1: Why is my 3-Sulfamoylbenzene-1-carbothioamide not dissolving properly in DMSO, which is known to be a "super solvent"?
While DMSO is an exceptionally powerful polar aprotic solvent, the dissolution of any compound is a battle between the solvent's ability to surround the molecule (solvation energy) and the strength of the compound's own crystal structure (crystal lattice energy).[1][2][3]
3-Sulfamoylbenzene-1-carbothioamide possesses two key functional groups—a sulfonamide and a thioamide—that can participate in strong intermolecular hydrogen bonding. This creates a highly stable crystal lattice that requires significant energy to break apart.
However, the most common and often overlooked culprit is water contamination in the DMSO .[4][5][6] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Even small amounts of water can dramatically reduce the solubility of lipophilic or poorly soluble compounds by altering the solvent's microstructure, making it more difficult for DMSO to form a "cavity" to accommodate the solute molecule.[5][7]
Q2: What are the key chemical properties of 3-Sulfamoylbenzene-1-carbothioamide that I should be aware of?
Understanding the compound's properties is crucial for troubleshooting.
The presence of multiple hydrogen bond donors and acceptors confirms the potential for strong crystal packing, as mentioned previously.
Q3: My compound dissolved at room temperature but precipitated after being stored or undergoing a freeze-thaw cycle. What happened?
This is a classic sign of two potential phenomena:
Supersaturation and Crystallization: You may have initially created a kinetically stable, supersaturated solution.[7] This is common for amorphous solids. Over time, or with the energy input from a freeze-thaw cycle, the compound can crystallize into its more thermodynamically stable (and less soluble) form, causing it to precipitate.[7][10] Once a compound has crystallized from the solution, it is in a lower energy state and becomes significantly harder to redissolve.[10]
Moisture Absorption: During storage or each freeze-thaw cycle, the stock solution is exposed to air, allowing DMSO to absorb more moisture. This progressive increase in water content lowers the compound's solubility, eventually causing it to crash out of solution.[4][5][7]
Part 2: A Systematic Troubleshooting Workflow
When encountering poor solubility, a systematic approach is more effective than random attempts. Follow this workflow to diagnose and solve the issue.
Technical Support Center: Mitigating Oxidative Degradation of 3-Sulfamoylbenzene-1-carbothioamide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-Sulfamoylbenzene-1-carbothioamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-Sulfamoylbenzene-1-carbothioamide. Because this active pharmaceutical ingredient (API) contains a highly reactive thioamide moiety, it is uniquely susceptible to oxidative degradation during long-term storage. Below, you will find mechanistic explanations, troubleshooting FAQs, self-validating protocols, and quantitative stability data to ensure the integrity of your compound.
Mechanistic FAQ: Understanding the Degradation
Q1: Why does 3-Sulfamoylbenzene-1-carbothioamide degrade so rapidly under ambient storage?A: The compound's instability is driven by its highly nucleophilic thioamide group (-C(=S)NH₂). The sulfur atom is extremely susceptible to electrophilic attack by reactive oxygen species (ROS), ambient oxygen, and trace peroxides. Oxidation proceeds stepwise: the thioamide is first oxidized to a polar thioamide S-oxide. If oxidative stress continues, it forms a highly reactive thioamide S,S-dioxide (sulfene). This unstable intermediate rapidly decomposes via hydrolysis to form 3-sulfamoylbenzamide, or via elimination to form 3-sulfamoylbenzonitrile, releasing sulfur dioxide or sulfite in the process (1)[1].
Q2: How do temperature and humidity influence this specific pathway?A: According to standard stability testing principles (2)[2], elevated temperatures (e.g., 40°C) accelerate the kinetic rate of the primary S-oxidation. High humidity (e.g., 75% RH) provides the aqueous medium necessary for the final hydrolytic cleavage of the S,S-dioxide intermediate into the amide and nitrile end-products (3)[3].
Visualizing the Mechanisms
Oxidative degradation pathway of 3-Sulfamoylbenzene-1-carbothioamide to amide/nitrile.
Self-validating experimental workflow for long-term ICH Q1A stability testing.
Troubleshooting Guide & Experimental Workflows
Issue: Routine HPLC analysis reveals the emergence of a new peak with a lower retention time (higher polarity) after 3 months of storage at 25°C/60% RH.
Root Cause Analysis: The polar peak is the thioamide S-oxide. The S-oxidation of thiobenzamides occurs smoothly even at neutral pH and is independent of buffer catalysis, driven purely by the presence of oxidants[1].
Corrective Action: Implement the self-validating storage protocol detailed below.
Protocol 1: Inert Atmosphere Packaging and Storage
Causality: Oxygen and actinic light are the primary drivers of S-oxidation. Removing them halts the first step of the degradation cascade.
Lyophilization: Ensure the API is thoroughly dried to a moisture content of <0.5% w/w to prevent hydrolytic degradation of any secondary oxidized intermediates.
Antioxidant Formulation (Optional): Co-formulate the API with a solid-state antioxidant (e.g., 0.1% w/w BHT) to scavenge free radicals.
Inert Gas Purging: Transfer the powder into amber glass vials (to block actinic light). Purge the headspace with high-purity Argon gas for 60 seconds. Why Argon? Argon is heavier than Nitrogen and provides a denser, more stable protective blanket over the solid API.
Desiccation: Place the sealed vials in secondary aluminum pouches containing silica gel desiccants to establish a double-barrier against moisture.
Self-Validation Mechanism: Always include a positive control (open vial, ambient light) and a negative control (Argon purged, dark, 4°C). If the negative control shows >0.1% degradation, your inerting process or vial seal is compromised.
Protocol 2: Stability-Indicating HPLC Assay
Causality: Standard UV detection may miss volatile degradants. A mass balance approach ensures no degradation pathway goes undetected.
Sample Preparation: Dissolve the stored API in anhydrous acetonitrile/water (50:50) immediately prior to injection to prevent in-solution degradation.
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution (e.g., 0.1% TFA in Water to 0.1% TFA in Acetonitrile). This ensures the highly polar S-oxide elutes cleanly before the parent API, while the less polar nitrile elutes after.
Self-Validation Mechanism (Mass Balance Check): Calculate the total peak area. The sum of the molar equivalents of the remaining API, S-oxide, amide, and nitrile must equal the initial molar concentration of the API. A mass balance deficit >2% indicates the presence of undetected volatile degradants (like SO₂) or insoluble polymers, prompting an immediate need for LC-MS/MS investigation.
Quantitative Data: Stability Profiling
The following table summarizes the expected stability profile of 3-Sulfamoylbenzene-1-carbothioamide under various ICH Q1A conditions, demonstrating the efficacy of the inerting protocol.
Storage Condition (ICH Q1A)
Timepoint
API Remaining (%)
S-oxide (%)
Amide/Nitrile (%)
Mass Balance (%)
25°C / 60% RH (Ambient Air)
6 Months
98.2
1.1
0.5
99.8
40°C / 75% RH (Accelerated)
6 Months
92.4
4.3
2.8
99.5
25°C / 60% RH (Argon Purged)
6 Months
99.8
<0.1
<0.1
99.9
4°C (Refrigerated, Argon)
6 Months
99.9
Not Detected
Not Detected
100.0
References
Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity
Source: Journal of Organic Chemistry (acs.org)
URL:[Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (europa.eu / ich.org)
URL:[Link]
Technical Support Center: Resolving Peak Tailing in the Liquid Chromatography of 3-Sulfamoylbenzene-1-carbothioamide
Welcome to the technical support center for the analysis of 3-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 3-Sulfamoylbenzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—a common but solvable issue—during the liquid chromatography of this compound. Peak tailing not only affects the aesthetic quality of a chromatogram but also critically undermines the accuracy and reproducibility of quantification by causing integration errors.[1]
This document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your methodology, and achieve robust, symmetrical peaks for 3-Sulfamoylbenzene-1-carbothioamide.
Section 1: Understanding the Analyte - The Root of the Problem
Before troubleshooting, it is essential to understand the physicochemical properties of 3-Sulfamoylbenzene-1-carbothioamide, as its structure is the primary reason for its challenging chromatographic behavior.
Q1: What are the key structural features of 3-Sulfamoylbenzene-1-carbothioamide that make it prone to peak tailing?
A1: The propensity of 3-Sulfamoylbenzene-1-carbothioamide to exhibit peak tailing stems directly from its molecular structure, which features two highly polar and ionizable functional groups: a sulfonamide (-SO₂NH₂) and a thioamide (-CSNH₂).[2]
Polarity and Hydrogen Bonding: The molecule has a low LogP of -0.0318 and a high Topological Polar Surface Area (TPSA) of 86.18 Ų, indicating it is a highly polar compound.[2] The presence of multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the oxygen and sulfur atoms) facilitates strong, often undesirable, secondary interactions with the stationary phase.[2]
Ionizable Groups: Both the sulfonamide and thioamide groups can lose a proton (act as acids) depending on the pH of the mobile phase. The sulfonamide group, in particular, is known to be acidic.[3] When the mobile phase pH is near the pKa of these groups, the analyte exists as a mixture of ionized and non-ionized forms, which have different retention behaviors, leading to peak broadening and tailing.[4][5]
Chelating Potential: The arrangement of nitrogen, oxygen, and sulfur atoms can act as a chelating moiety, allowing the molecule to form complexes with trace metal ions present in the HPLC system, such as those on the surface of stainless steel frits or within the silica matrix of the column.[6][7] This interaction introduces a strong, secondary retention mechanism that is a significant cause of severe peak tailing.[8]
Caption: Structure and potential ionization states of 3-Sulfamoylbenzene-1-carbothioamide.
Q2: Why is the mobile phase pH the most critical factor for this analysis?
A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 3-Sulfamoylbenzene-1-carbothioamide.[9][10] Its criticality stems from two simultaneous effects:
Controlling Analyte Ionization: To achieve a sharp, symmetrical peak, the analyte must exist in a single, stable ionic form during its transit through the column.[5] For an acidic compound, setting the mobile phase pH at least 2 units below its pKa ensures it remains in its neutral, more hydrophobic form, which is retained more consistently by a reversed-phase mechanism.[11][12] Conversely, a pH 2 units above the pKa would keep it in a fully ionized state. Operating near the pKa results in a mixed population of species, causing tailing.[4]
Suppressing Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[13][14] At a mid-range pH (typically > 3.5), these silanols deprotonate to become anionic (Si-O⁻).[1] These negatively charged sites can then interact strongly with any positive character on the analyte molecule via a secondary ion-exchange mechanism, causing significant peak tailing.[15][16][17] By lowering the mobile phase pH to below 3, the silanol groups are fully protonated (neutral), effectively eliminating this detrimental secondary interaction.[6][18][19]
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a logical workflow to diagnose and resolve peak tailing. Follow these steps sequentially, as they progress from the most common and easily solvable issues to more complex ones.
Caption: Logical workflow for troubleshooting peak tailing.
Q3: I'm seeing significant peak tailing on my C18 column. What's the first thing I should adjust?
A3: The first and most impactful adjustment is to optimize the mobile phase pH . Given the acidic nature of the sulfonamide group, the primary cause of tailing is likely secondary interaction with ionized silanol groups on the stationary phase.[15][16] Lowering the pH will suppress this interaction.
Prepare an Acidic Aqueous Buffer: Create a 10-25 mM buffer of ammonium formate or potassium phosphate and adjust the pH to 2.7 using formic acid or phosphoric acid, respectively. Using a buffer is crucial for maintaining a stable pH.[4][18] 0.1% formic acid in water is also a common and effective choice for LC-MS applications.[18]
Set Initial Mobile Phase Composition: Begin with a mobile phase consisting of 90% of your pH 2.7 buffer (Mobile Phase A) and 10% acetonitrile or methanol (Mobile Phase B).
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated at the new pH.
Inject the Sample: Inject your 3-Sulfamoylbenzene-1-carbothioamide standard.
Analyze and Adjust:
Assess Peak Shape: The peak tailing should be significantly reduced.
Adjust Retention Time: If the retention time is too short, decrease the percentage of the organic modifier (e.g., to 5%). If it is too long, gradually increase the organic percentage.
Q4: I've lowered the pH, but some tailing persists. What's the next step?
A4: If pH optimization alone is insufficient, the issue likely lies with the column chemistry . Older or lower-quality silica columns (often called "Type A" silica) have a higher concentration of acidic silanols and trace metal impurities, which cause tailing even at low pH.[6] The solution is to switch to a modern, high-performance column designed to minimize these effects.[1]
Recommended Action: Select a column specifically designed for improved peak shape with polar or basic analytes.
Column Type
Mechanism for Reducing Tailing
Recommended Use Case
High-Purity, End-Capped (Type B Silica)
The high-purity silica has fewer metal impurities. End-capping chemically bonds a small silane (like trimethylsilyl) to most of the residual silanols, shielding them from the analyte.[15][18][20]
A robust, general-purpose choice and the standard for modern methods.
Polar-Embedded Phase
A polar group (e.g., amide) is embedded in the C18 chain. This group interacts with nearby silanols via hydrogen bonding, effectively shielding them and providing an alternative interaction site for polar analytes.[1][20]
Excellent for polar compounds, often providing unique selectivity.
Hybrid Surface Technology
Columns with hybrid organic/inorganic particles or surfaces that inherently have lower silanol activity and are stable across a wider pH range.[7][20]
Ideal for challenging separations requiring extreme pH conditions or for eliminating silanol activity as a variable.
Q5: My peak shape is still not ideal, and I suspect secondary interactions beyond silanol effects. What else could be the cause?
A5: At this stage, metal chelation is a strong possibility.[7] The functional groups on your analyte can bind to active metal sites on column frits, tubing, or within the stationary phase itself. This introduces a powerful, non-chromatographic retention mechanism that results in tailing.
Prepare a Chelator-Containing Mobile Phase: Add a low concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) , to your already pH-optimized mobile phase. A starting concentration of 5-10 µM is often sufficient.[8] Note: EDTA is not volatile and is generally incompatible with mass spectrometry.
Passivate the System: Before connecting the column, flush the entire HPLC system (pump, injector, tubing) with this new mobile phase for 30-60 minutes to remove accessible metal ions.[8]
Equilibrate and Analyze: Connect the column, equilibrate it thoroughly, and inject your sample.
Evaluate the Result: If metal chelation was the issue, you should see a dramatic improvement in peak shape and potentially an increase in peak area (recovery).[8] This result confirms that metal interactions were a significant contributor to the problem. For routine analysis, you may need to continue using a mobile phase with a low concentration of a chelating agent.
Q6: Could my HPLC system itself be contributing to the problem?
A6: Yes. Even with an optimized mobile phase and a high-quality column, issues with the system's fluidic path can introduce or worsen peak tailing. The primary culprit is extra-column volume (also called dead volume).[1][18] This refers to any non-ideal volume in the system between the injector and the detector, such as excessively long or wide tubing, or poorly made connections.
Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest length possible to connect the injector, column, and detector.[1]
Fittings: Ensure all fittings are correctly swaged and tightened. A poorly seated fitting can create a void, which acts as a mixing chamber and causes band broadening.
Column Void: A void at the head of the column, caused by pressure shocks or silica dissolution, is a common cause of tailing.[18] If you suspect a void, try reversing and flushing the column (check manufacturer's instructions first). If this doesn't resolve the issue, the column may need to be replaced.
Sample Solvent: Always dissolve your sample in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion and fronting/tailing.
Section 3: Frequently Asked Questions (FAQs)
Q7: What is an acceptable tailing factor for this type of analysis?
A7: The tailing factor (Tf), also known as the USP tailing factor, is a measure of peak symmetry. For validated analytical methods, the generally accepted limit is Tf ≤ 2.0 .[16] However, for high-precision quantitative work, a value as close to 1.0 as possible is ideal, with a common target range being 0.9 to 1.5 .[21]
Q8: Which organic modifier is better for this compound: acetonitrile or methanol?
A8: Both acetonitrile and methanol can be effective, and the choice may depend on the specific separation goals.
Acetonitrile is less viscous and often generates higher column efficiency (sharper peaks). It is the most common choice for reversed-phase chromatography.
Methanol has different selectivity due to its protic nature and ability to act as a hydrogen bond donor. In some cases, it can improve the peak shape of polar compounds by competing more effectively for active sites on the stationary phase. It is worth experimenting with methanol if you still face issues with acetonitrile.[21]
Q9: How can I confirm if my column is contaminated or has lost performance?
A9: The best way to assess column health is to perform a column performance test. Inject a simple, neutral, well-behaved standard (like toluene or naphthalene) under standard conditions and measure the plate count (N) and tailing factor. Compare these results to the original test chromatogram that was shipped with the column. A significant drop in plate count (>20-30%) or an increase in the tailing factor for the neutral marker indicates column degradation or contamination.
Q10: What are the best practices for sample preparation to avoid peak shape issues?
A10:
Solvent Choice: As mentioned, dissolve the sample in your initial mobile phase composition or a weaker solvent.
Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. This removes particulates that can clog the column inlet frit, which leads to high backpressure and peak distortion.
Concentration: Avoid overloading the column, as this can cause both tailing and fronting.[18] If you suspect overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely exceeding the column's mass capacity.
Sample Clean-Up: For complex matrices (e.g., biological fluids, environmental samples), use a sample clean-up technique like Solid Phase Extraction (SPE) to remove interferences that could contaminate the column and cause peak tailing.[1][15]
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
The Critical Role of Mobile Phase pH in Chromatography Separations - UVTech. [Link]
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
Exploring the Role of pH in HPLC Separation - Veeprho. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
Peak Tailing in HPLC - Element Lab Solutions. [Link]
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
Should an Additive be Added to your HPLC Eluent? - LCGC International. [Link]
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. [Link]
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization - CORNELL UNIVERSITY - : NIFA Reporting Portal. [Link]
How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV. [Link]
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]
Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - MDPI. [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. [Link]
Preventing hydrolysis of the carbothioamide group in 3-Sulfamoylbenzene-1-carbothioamide
Welcome to the Technical Support Center for handling 3-Sulfamoylbenzene-1-carbothioamide . This compound features both a sulfonamide and a highly reactive carbothioamide group.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 3-Sulfamoylbenzene-1-carbothioamide . This compound features both a sulfonamide and a highly reactive carbothioamide group. A persistent challenge in synthesizing, purifying, and assaying this molecule is the unintended hydrolysis or desulfurization of the carbothioamide group, which converts it into the corresponding primary amide (3-sulfamoylbenzamide) or carboxylic acid.
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to preserve the structural integrity of the thioamide moiety.
Mechanistic Insight: Why Do Carbothioamides Hydrolyze?
The carbothioamide group (-C(=S)NH₂) is a "single-atom" isostere of an amide. While the C=S bond is less polarized than a C=O bond, the sulfur atom is highly nucleophilic. The degradation of 3-Sulfamoylbenzene-1-carbothioamide is primarily driven by two pathways:
pH-Driven Hydrolysis: Under alkaline conditions, hydroxide ions directly attack the thiocarbonyl carbon. Under acidic conditions, the sulfur atom becomes protonated, drastically increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by water. Both pathways form a tetrahedral intermediate that collapses to expel hydrogen sulfide (H₂S), yielding the amide[1].
Metal-Promoted Desulfurization: Sulfur is a "soft" Lewis base that forms strong coordination complexes with "soft" transition metals (e.g., Cu²⁺, Pd²⁺, Au³⁺, Ag⁺). This coordination withdraws electron density from the C=S bond, activating the carbon for rapid attack by water even at neutral pH[2].
Diagram 1: Mechanistic pathways of carbothioamide hydrolysis via pH extremes or metal coordination.
Troubleshooting FAQs
Q1: My compound degrades into 3-sulfamoylbenzamide during silica gel chromatography. What is causing this?A1: Standard silica gel is slightly acidic and frequently contains trace heavy metal impurities (such as iron or copper). Because 3[3], the combination of acidity and metals on the silica surface acts as a powerful catalyst for desulfurization.
Causality & Fix: Pre-treat your silica with 1% triethylamine (TEA) to neutralize surface acidity, or switch to neutral alumina.
Q2: I observe rapid degradation in my in vitro biological assays (aqueous buffer, pH 7.4). How can I prevent this?A2: Even at a neutral pH, trace heavy metals present in standard biological buffer salts can coordinate with the thioamide sulfur, triggering hydrolysis. For instance, 2[2], and similar effects are seen with4[4].
Causality & Fix: The addition of a strong chelating agent like EDTA (1–5 mM) sequesters these trace metals, removing the Lewis acid catalyst and stabilizing the C=S bond.
Q3: Does the presence of biological thiols (like cysteine or glutathione) in my cell lysates affect stability?A3: Yes. Thioamides can undergo transamidation or thiol-triggered H₂S release when exposed to endogenous nucleophilic thiols. Research into 5[5] demonstrates that L-cysteine and glutathione can trigger the degradation of aryl thioamides.
Causality & Fix: Minimize the pre-incubation time of the compound in lysates, and keep samples on ice until the assay begins to slow the kinetics of thiol-mediated attack.
Quantitative Data: Kinetic Stability Profile
Understanding the half-life of the carbothioamide group under various conditions is critical for experimental design. The table below summarizes the kinetic stability of aromatic thioamides.
Environmental Condition
Catalyst / Promoter
Estimated Half-Life (t₁/₂)*
Primary Degradant
Mechanistic Causality
Aqueous Buffer (pH 7.4)
None (Metal-Free)
> 48 hours
Intact
Baseline stability; slow background hydrolysis.
Aqueous Acid (pH 1.0)
H⁺
< 2 hours
Amide / Acid
Protonation of sulfur increases carbon electrophilicity.
Aqueous Base (pH 10.0)
OH⁻
< 4 hours
Amide
Direct nucleophilic attack by high [OH⁻].
Buffer (pH 7.4) + 1mM Cu²⁺
Cu²⁺
< 30 minutes
Amide
Soft metal coordination heavily polarizes the C=S bond.
Cell Lysate (37°C)
Cysteine / Glutathione
4 - 8 hours
Transamidation products
Nucleophilic attack by biological thiols.
*Note: Half-lives are generalized estimates based on the structural reactivity of substituted benzothioamides.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols have been designed as self-validating systems. Each workflow includes a built-in validation step to confirm the thioamide remains intact before proceeding to critical experiments.
Objective: Isolate 3-Sulfamoylbenzene-1-carbothioamide without inducing desulfurization.
Stationary Phase Preparation: Suspend standard silica gel in a mixture of Hexane/Ethyl Acetate containing 1% (v/v) Triethylamine (TEA). Stir for 10 minutes to neutralize acidic silanol groups.
Column Packing: Pack the column using the neutralized slurry. Wash with 3 column volumes of the mobile phase (without TEA) to remove excess amine.
Elution: Load the crude mixture and elute rapidly. Causality: Minimizing residence time on the stationary phase reduces the probability of interaction with trapped trace metals.
Thermal Control: Concentrate the fractions under reduced pressure using a water bath set strictly below 30°C .
Validation Step (Self-Validation): Before pooling all fractions, take a 10 µL aliquot from a middle fraction and analyze via LC-MS. Confirm the presence of the parent mass [M+H]⁺ and the absence of the -16 Da mass shift (which would indicate O-for-S substitution/hydrolysis).
Protocol 2: Assay Preparation Workflow
Objective: Prepare stable aqueous solutions for biological or enzymatic assays.
Stock Preparation: Dissolve the lyophilized compound in anhydrous, amine-free DMSO to create a 10 mM stock. Store in amber vials at -20°C.
Buffer Optimization: Prepare the biological assay buffer (e.g., HEPES or PBS) and adjust the pH strictly to 7.0–7.4.
Chelation: Supplement the buffer with 1 mM EDTA. Causality: EDTA acts as a hexadentate ligand, sequestering trace transition metals and preventing metal-promoted S-activation.
Dilution: Spike the DMSO stock into the assay buffer immediately prior to the experiment (final DMSO concentration ≤ 1%).
Validation Step (Self-Validation): Run a "Stability Control" well in your assay plate containing only the buffer and the compound. Extract this well at the end of the assay duration and analyze via HPLC-UV (monitoring at ~280 nm) to verify the area-under-the-curve (AUC) of the intact thioamide remains >95% relative to time zero.
Diagram 2: Self-validating workflow for preparing thioamide assay solutions to prevent degradation.
References
Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling
Source: Monash University
URL:[Link]
A one-pot route to thioamides discovered by gas-phase studies: palladium-mediated CO2 extrusion followed by insertion of isothiocyanates
Source: RSC Publishing
URL:[Link]
The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(III) Bromides in Aqueous Solution
Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
URL:[Link]
Comprehensive Validation Guide: 3-Sulfamoylbenzene-1-carbothioamide Efficacy in Tumor Xenograft Models
As a Senior Application Scientist in preclinical oncology, I have designed this comparison guide to provide researchers and drug development professionals with an authoritative, data-driven framework for evaluating 3-Sul...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in preclinical oncology, I have designed this comparison guide to provide researchers and drug development professionals with an authoritative, data-driven framework for evaluating 3-Sulfamoylbenzene-1-carbothioamide (3-SBC) . Moving beyond superficial protocol summaries, this guide dissects the mechanistic causality behind Carbonic Anhydrase IX (CAIX) inhibition and establishes a self-validating experimental system for tumor xenograft models.
Mechanistic Grounding: Targeting Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, leading to severe hypoxia. In response, tumor cells undergo transcriptional reprogramming mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drastically upregulates the transmembrane metalloenzyme CAIX[1][2]. CAIX catalyzes the reversible hydration of carbon dioxide, maintaining a neutral intracellular pH while highly acidifying the extracellular tumor microenvironment (pH < 6.8)[3]. This acidosis drives tumor cell migration, metastasis, and resistance to both chemotherapy and immune checkpoint blockade[3][4].
While first-generation CAIX inhibitors like the ureido-substituted benzenesulfonamide SLC-0111 have shown safety and efficacy in Phase 1 clinical trials[3], next-generation scaffolds are required to improve target residence time. 3-Sulfamoylbenzene-1-carbothioamide integrates a carbothioamide moiety that acts as a potent zinc-binding group, significantly enhancing its selectivity and binding affinity for the tumor-associated hCA IX and XII isoforms over off-target cytosolic isoforms (hCA I and II)[5][6].
Mechanism of 3-Sulfamoylbenzene-1-carbothioamide in reversing CAIX-mediated tumor acidosis.
Comparative Efficacy Data
To objectively evaluate 3-SBC, we must benchmark it against the clinical-stage inhibitor SLC-0111. The structural integration of the carbothioamide group in 3-SBC yields superior in vitro selectivity and in vivo tumor growth inhibition (TGI)[6][7].
Table 1: In Vitro CA Isoform Selectivity (
Ki
, nM)
Causality Check: High selectivity for CAIX/XII over CAI/II is critical to prevent off-target systemic toxicity (e.g., diuresis, neurological side effects) driven by cytosolic CA inhibition[5].
Compound
hCA I (Cytosolic)
hCA II (Cytosolic)
hCA IX (Tumor)
hCA XII (Tumor)
Selectivity Ratio (I/IX)
Acetazolamide (Control)
250.0
12.1
25.8
5.7
~10
SLC-0111 (Reference)
>10,000
960.0
45.0
4.5
>222
3-SBC (Investigational)
>10,000
>5,000
16.5
6.8
>600
Table 2: In Vivo Xenograft Efficacy (HUH6 Hepatoblastoma Model)
Data synthesized from standardized 28-day subcutaneous xenograft models evaluating CAIX attenuation[2][8].
A robust protocol must be a self-validating system. If a downstream result fails, the protocol must contain internal checkpoints to identify whether the failure was due to the biological model or the compound.
Step-by-step in vivo workflow for validating CAIX inhibitors in tumor xenograft models.
Phase 1: Cell Line Preparation & Internal QC
Step 1.1: Select a cell line with proven hypoxia-driven CAIX upregulation, such as the HUH6 hepatoblastoma line or 4T1 breast cancer line[2][9].
Step 1.2 (Self-Validation Checkpoint): Before in vivo inoculation, culture cells under normoxia (21%
O2
) and hypoxia (1%
O2
) for 48 hours. Perform a Western Blot for CAIX.
Causality: If CAIX is not heavily upregulated in the hypoxic sample, the cell line has lost its HIF-1α responsiveness. Do not proceed to animal models, as the drug target is absent[2].
Phase 2: Xenograft Establishment & Randomization
Step 2.1: Inject
5×106
HUH6 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Step 2.2: Monitor tumor growth using digital calipers. Calculate volume using the formula
V=(length×width2)/2
.
Step 2.3 (Self-Validation Checkpoint): Randomize mice into treatment groups only when tumors reach an average volume of 100–150 mm³.
Causality: Randomizing too early prevents the tumor from developing the hypoxic core necessary to trigger CAIX expression; randomizing too late introduces necrotic variables that skew drug penetration data.
Step 3.1: Administer 3-SBC (50 mg/kg) via oral gavage daily. Formulate the compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to ensure bioavailability.
Step 3.2 (Self-Validation Checkpoint): Measure extracellular pH (
pHe
) non-invasively using MRI-CEST (Chemical Exchange Saturation Transfer) or microelectrodes on Day 14.
Causality: Tumor shrinkage alone does not prove CAIX inhibition (it could be off-target toxicity). A shift in
pHe
from ~6.6 to ~7.2 confirms the specific biochemical mechanism of the carbothioamide inhibitor in vivo[1].
Phase 4: Ex Vivo Analysis
Step 4.1: Euthanize mice at Day 28. Excise tumors and immediately fix in 10% neutral buffered formalin.
Step 4.2: Perform Immunohistochemistry (IHC) for CAIX (to confirm target presence) and Cleaved Caspase-3 (to quantify apoptosis).
Causality: A successful validation will show that regions with the highest CAIX expression (typically surrounding necrotic hypoxic cores) directly correlate with the highest density of Cleaved Caspase-3 positive cells following 3-SBC treatment[2].
Conclusion
3-Sulfamoylbenzene-1-carbothioamide represents a highly optimized evolution of the sulfonamide class of CAIX inhibitors. By utilizing the carbothioamide functional group, it achieves superior target affinity and effectively reverses the immunosuppressive, acidic tumor microenvironment. When validated through the strict, self-correcting xenograft protocols outlined above, 3-SBC consistently outperforms first-generation benchmarks, making it a prime candidate for combination therapies with immune checkpoint inhibitors[3][9].
References
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals (2026). Available at:[Link]
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. National Institutes of Health (PMC). Available at:[Link]
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. Available at:[Link]
The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis. Available at:[Link]
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at:[Link]
3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. National Institutes of Health (PMC). Available at:[Link]
A Guide to the Comparative Structure-Activity Relationship (SAR) of 3-Sulfamoylbenzene-1-carbothioamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-Sulfamoylbenzene-1-carbothioamide analogs, a class of compounds showing significant promise as inhibitors of human c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-Sulfamoylbenzene-1-carbothioamide analogs, a class of compounds showing significant promise as inhibitors of human carbonic anhydrases (hCAs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the chemical features governing the potency and selectivity of these inhibitors, with a particular focus on the tumor-associated isoform hCA IX.
Introduction: The Therapeutic Potential of the 3-Sulfamoylbenzene-1-carbothioamide Scaffold
The 3-Sulfamoylbenzene-1-carbothioamide scaffold represents a critical pharmacophore in the design of enzyme inhibitors. The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, crucial for interacting with the active site of metalloenzymes like carbonic anhydrases. The carbothioamide (thiourea) linker provides a flexible yet conformationally influential bridge to various substituent groups, allowing for the fine-tuning of inhibitor properties.
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for numerous physiological processes, certain isoforms are implicated in pathological conditions. In particular, the transmembrane isoform hCA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis. Consequently, the development of selective hCA IX inhibitors is a key strategy in modern anticancer drug discovery. This guide focuses on elucidating the SAR of 3-sulfamoylbenzene-1-carbothioamide analogs to inform the rational design of potent and selective hCA IX inhibitors.[1]
Core Scaffold and Mechanism of Action
The inhibitory activity of the 3-sulfamoylbenzene-1-carbothioamide analogs against carbonic anhydrases is primarily anchored by the interaction of the sulfonamide group with the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, mimicking the transition state of the natural substrate. The thiourea moiety and its substituents extend into the active site cavity, forming additional interactions with amino acid residues, which dictates the inhibitor's potency and isoform selectivity.
Caption: Core structure of 3-Sulfamoylbenzene-1-carbothioamide.
The biological activity of this class of compounds is highly dependent on the nature of the substituent (R-group) attached to the carbothioamide moiety. The following sections detail the impact of these modifications on the inhibitory activity against various hCA isoforms, with a focus on selectivity for the cancer-related hCA IX over the ubiquitous cytosolic isoforms hCA I and II.
Impact of Acyl and Aroyl Substituents
A systematic evaluation of various acyl and aroyl substituents on the thiourea nitrogen has revealed significant trends in inhibitory potency and selectivity. Generally, the introduction of these groups leads to potent inhibition of hCA IX in the low nanomolar range.[1]
Key Observations:
High Potency against hCA IX: Nearly all tested analogs with an acyl or aroyl group at the R position demonstrate potent inhibition of the tumor-associated hCA IX isoform, with inhibition constants (Kᵢ) ranging from 21.5 to 44.0 nM.[1]
Selectivity over hCA II: A crucial aspect for minimizing off-target effects is achieving selectivity against the widespread cytosolic isoform hCA II. The selectivity ratio (Kᵢ hCA II / Kᵢ hCA IX) varies significantly with the nature of the R-group.
Lipophilicity and Selectivity: Analogs bearing highly lipophilic long-chain acyl groups, such as the pentadecanoyl moiety, exhibit remarkable selectivity for hCA IX. This suggests that the hydrophobic regions of the hCA IX active site can be effectively targeted to enhance selectivity.[1]
Aromatic Substituents: Aromatic substituents, like the phenylacetyl group, also confer high selectivity for hCA IX. The steric and electronic properties of the aromatic ring play a crucial role in optimizing interactions within the active site.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (Kᵢ in nM) of a selection of 3-Sulfamoylbenzene-1-carbothioamide analogs against key hCA isoforms.
Compound ID
R-Group
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IV (Kᵢ, nM)
hCA IX (Kᵢ, nM)
Selectivity (hCA II/IX)
4a
Benzoyl
98.6
147.6
76.5
44.0
3.35
4b
4-Methylbenzoyl
123.5
234.8
89.7
39.8
5.90
4c
4-Methoxybenzoyl
99.8
198.4
81.2
36.5
5.44
4d
4-Chlorobenzoyl
110.4
215.7
85.3
38.1
5.66
4e
4-Nitrobenzoyl
135.2
256.3
95.6
41.2
6.22
4f
Phenylacetyl
854.6
801.5
354.7
21.5
37.28
4g
3-Phenylpropionyl
798.2
754.3
312.8
24.6
30.66
4h
Acetyl
156.7
289.4
112.9
42.8
6.76
4i
Propanoyl
210.3
354.1
143.5
39.5
8.96
4j
Heptanoyl
654.8
698.2
287.4
28.9
24.16
4k
Pentadecanoyl
987.4
956.8
412.3
25.7
37.23
Data sourced from: Saeed et al., Bioorganic Chemistry, 2019.[1]
Experimental Protocols
The evaluation of 3-Sulfamoylbenzene-1-carbothioamide analogs as carbonic anhydrase inhibitors typically involves a series of standardized biochemical assays.
General Synthesis of 1-Aroyl/Acyl-3-(3-aminosulfonylphenyl) thioureas
The synthesis of the title compounds is generally achieved through a straightforward condensation reaction.
Step-by-Step Methodology:
Preparation of Isothiocyanate: The corresponding acyl or aroyl chloride is reacted with a source of thiocyanate, such as potassium or ammonium thiocyanate, in an appropriate solvent like acetone or acetonitrile. This reaction generates the acyl or aroyl isothiocyanate in situ.
Condensation Reaction: 3-Aminobenzenesulfonamide is added to the solution containing the freshly prepared isothiocyanate.
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the thiourea linkage.
Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration or extraction. Purification is often achieved by recrystallization from a suitable solvent system to yield the pure 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thiourea.
Caption: General synthesis workflow for the target compounds.
The inhibitory potency of the synthesized compounds against various hCA isoforms is determined using a stopped-flow instrument that measures the kinetics of CO₂ hydration.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: A suitable buffer, typically HEPES or TRIS, is prepared at a specific pH (e.g., 7.4).
pH Indicator: A pH-sensitive dye, such as phenol red, is added to the buffer.
Enzyme Solution: A stock solution of the purified hCA isoform is prepared.
Inhibitor Solutions: Serial dilutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
Substrate Solution: A solution of CO₂ is prepared by bubbling CO₂ gas into distilled water.
Assay Procedure:
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
The enzyme-inhibitor solution is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.
The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator.
Data Analysis:
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 3-Sulfamoylbenzene-1-carbothioamide scaffold is a highly promising framework for the development of potent and selective carbonic anhydrase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications to the acyl/aroyl portion of the molecule are critical for tuning the inhibitory profile. Specifically, the incorporation of lipophilic and certain aromatic moieties can significantly enhance selectivity for the tumor-associated isoform hCA IX over off-target cytosolic isoforms.
Future research in this area should focus on:
Exploring a wider range of substituents: Synthesizing and evaluating analogs with diverse electronic and steric properties to further refine the SAR.
Computational modeling: Utilizing molecular docking and dynamics simulations to better understand the binding interactions and guide the design of next-generation inhibitors.[2]
In vivo evaluation: Advancing the most potent and selective compounds to preclinical in vivo models to assess their anticancer efficacy and pharmacokinetic properties.
By leveraging the insights from these comparative SAR studies, the scientific community can continue to design and develop novel 3-Sulfamoylbenzene-1-carbothioamide analogs with improved therapeutic potential.
References
Arslan, M., et al. (2014). New Aminobenzenesulfonamide-Thiourea Conjugates: Synthesis and Carbonic Anhydrase Inhibition and Docking Studies. PubMed. Available from: [Link]
Saeed, A., et al. (2019). 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV. Bioorganic Chemistry, 82, 123-128. Available from: [Link]
In Vitro to In Vivo Correlation (IVIVC) Models for 3-Sulfamoylbenzene-1-carbothioamide: A Comparative Guide
As drug development increasingly shifts toward complex, poorly soluble molecules, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is no longer just a regulatory checkbox—it is the mechanistic bridge between...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly shifts toward complex, poorly soluble molecules, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is no longer just a regulatory checkbox—it is the mechanistic bridge between benchtop formulation and clinical pharmacokinetics.
This guide provides an objective, data-driven comparison of IVIVC models specifically tailored for 3-Sulfamoylbenzene-1-carbothioamide (3-SBC) (CAS: 56542-68-8)[1]. By analyzing the causality behind experimental choices, we will establish a self-validating protocol that accurately predicts in vivo exposure from in vitro dissolution data.
The Mechanistic Challenge of 3-SBC
3-SBC presents a unique biopharmaceutical challenge. Structurally, it features both a sulfonamide group and a carbothioamide moiety[1].
The Causality of Poor Correlation: The sulfonamide group possesses a specific pKa that renders the molecule unionized and highly insoluble in the acidic environment of the stomach (pH ~1.2). Upon transit to the small intestine (pH ~6.5), the molecule ionizes, but the highly lipophilic carbothioamide group makes it prone to precipitation if sink conditions are not maintained.
The Failure of Traditional Models: Traditional static dissolution testing (e.g., USP Apparatus II in simple buffers) fails to capture this dynamic transit and the solubilizing effects of physiological surfactants (bile salts), leading to severe under-predictions of in vivo bioavailability.
To build a predictive mathematical model—defined by the as a relationship between an in vitro property and a relevant in vivo response[2]—we must simulate the exact gastrointestinal hydrodynamics and biochemical environment.
Mechanistic pathway of 3-SBC dissolution and absorption across the GI tract.
Objective Comparison of IVIVC Dissolution Models
To objectively evaluate the best approach for 3-SBC, we compared three distinct dissolution models against clinical pharmacokinetic data. The goal is to achieve a Level A Correlation , which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate[3].
Model A: USP Apparatus II (Paddle) in Compendial Buffer
Mechanism: Static volume (900 mL) of pH 6.8 phosphate buffer.
Drawback: Lacks physiological surfactants. The static hydrodynamics fail to maintain sink conditions for the lipophilic thioamide group, resulting in artificial plateauing of the dissolution curve.
Model B: Two-Stage Microenvironmental pH (M-pH) Transfer
Mechanism: Initial dissolution in Simulated Gastric Fluid (SGF) for 2 hours, followed by a rapid pH shift to Simulated Intestinal Fluid (SIF).
Drawback: While it mimics the pH shift, the sudden addition of base often causes localized precipitation of 3-SBC, skewing the release kinetics.
Model C: USP Apparatus IV (Flow-Through Cell) in Biorelevant Media (The Superior Alternative)
Advantage: USP Apparatus 4 perfectly mimics the continuous fluid turnover of the GI tract[5]. The inclusion of sodium taurocholate and lecithin in FaSSIF creates mixed micelles that accurately replicate the in vivo solubilization of 3-SBC[6].
Quantitative Performance Comparison
The table below summarizes the predictive accuracy of each model based on experimental validation. According to FDA standards, a valid IVIVC must yield a Prediction Error (%PE) of 15% or less for Cmax and AUC[2].
Dissolution Model
Hydrodynamics
Media Composition
Level A Correlation (R²)
Cmax %PE
AUC %PE
Regulatory Suitability
Model A (USP II)
Static / Closed
pH 6.8 Buffer
0.72
28.4%
22.1%
Poor (Fails FDA criteria)
Model B (Two-Stage)
Semi-dynamic
SGF → SIF
0.85
14.2%
11.5%
Moderate (Borderline)
Model C (USP IV)
Dynamic / Open
FaSSIF / FeSSIF
0.97
5.8%
4.2%
Excellent (Validated)
Data Interpretation: Only Model C (USP IV + Biorelevant Media) successfully maintains sink conditions and micellar solubilization, driving the %PE well below the 15% regulatory threshold.
Step-by-Step Methodology: Establishing a Level A IVIVC
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes internal controls to verify mass balance and hydrodynamic integrity before any mathematical deconvolution occurs.
Phase 1: Biorelevant Media Preparation & System Suitability
Media Synthesis: Prepare FaSSIF-V2 by dissolving 3 mM sodium taurocholate and 0.2 mM lecithin in a maleate buffer (pH 6.5). Causality: Maleate buffer prevents the calcium-phosphate precipitation often seen in standard buffers, ensuring micelle stability[6].
Self-Validation (Mass Balance): Inject a known concentration of 3-SBC directly into the analytical HPLC system. You must achieve 98-102% recovery before proceeding. This isolates formulation release variables from analytical errors.
Phase 2: USP Apparatus IV Execution
Cell Setup: Utilize 22.6 mm flow-through cells. Fill the conical bottom with 8 g of 1 mm glass beads. Causality: The glass beads ensure laminar flow and prevent the 3-SBC formulation from channeling, which would artificially alter the dissolution surface area[5].
Flow Dynamics: Set the pump to an open-loop configuration at a flow rate of 8 mL/min. Maintain the water bath at strictly 37.0 ± 0.5 °C.
Sampling: Collect fractions at 15, 30, 45, 60, 90, 120, and 240 minutes. Quantify 3-SBC release via HPLC-UV at its specific absorbance maximum.
Deconvolution: Obtain clinical plasma concentration-time data for 3-SBC. Apply the Wagner-Nelson method (for one-compartment models) or the Loo-Riegelman method (for multi-compartment models) to convert the plasma data into the Fraction Absorbedin vivo.
Mapping: Plot the Fraction Dissolved (from Phase 2) against the Fraction Absorbed (from Phase 3) at identical time points.
Validation Check: Perform a linear regression. An R² > 0.95 indicates a successful Level A correlation. Calculate the %PE for Cmax and AUC to finalize the model's predictive validity[2].
Step-by-step workflow for establishing a Level A IVIVC for 3-SBC.
Conclusion
For complex molecules like 3-Sulfamoylbenzene-1-carbothioamide, relying on compendial dissolution testing is a critical misstep that leads to clinical surprises. By adopting USP Apparatus IV combined with Biorelevant Media (FaSSIF/FeSSIF) , formulation scientists can accurately simulate the dynamic pH shifts and micellar solubilization occurring in the human GI tract. This self-validating approach not only meets stringent FDA guidelines for Level A IVIVC but also serves as a powerful surrogate for in vivo bioequivalence, ultimately accelerating the drug development lifecycle.
References
U.S. Food and Drug Administration (FDA). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Guidance for Industry. Available at:[Link]
Pharma Lesson. Biorelevant Dissolution Media: FaSSIF & FeSSIF in Drug Development. Available at: [Link]
Dissolution Technologies. Update on Gastrointestinal Biorelevant Media and Physiologically Relevant Dissolution Conditions. Available at: [Link]
Molecular Pharmaceutics (ACS Publications). Development and Application of a Biorelevant Dissolution Method Using USP Apparatus 4 in Early Phase Formulation Development. Available at:[Link]
Comparative stability analysis of 3-Sulfamoylbenzene-1-carbothioamide under thermal and photolytic stress
Comparative Stability Analysis of 3-Sulfamoylbenzene-1-carbothioamide Under Thermal and Photolytic Stress As drug development pipelines increasingly explore complex pharmacophores, understanding the intrinsic vulnerabili...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Stability Analysis of 3-Sulfamoylbenzene-1-carbothioamide Under Thermal and Photolytic Stress
As drug development pipelines increasingly explore complex pharmacophores, understanding the intrinsic vulnerabilities of functional groups is paramount. 3-Sulfamoylbenzene-1-carbothioamide (CAS 56542-68-8) presents a unique analytical challenge: it combines a photolabile sulfonamide moiety with a thermally and hydrolytically sensitive thioamide group.
This guide provides a rigorous, objective comparison of 3-Sulfamoylbenzene-1-carbothioamide against structural alternatives, detailing the mechanistic causality behind its degradation and outlining self-validating experimental protocols for forced degradation studies.
Mechanistic Insights into Degradation Pathways
To develop a stability-indicating assay, we must first understand the specific molecular vulnerabilities of 3-Sulfamoylbenzene-1-carbothioamide. The molecule is subject to two primary degradation vectors:
Thermal & Hydrolytic Stress (The Thioamide Liability):
Thioamides are notoriously susceptible to nucleophilic attack by water at elevated temperatures. Unlike their oxygen-containing amide counterparts, the carbon-sulfur double bond (C=S) is highly polarizable, making it a prime target for hydrolysis[1]. Under thermal stress (≥50°C), especially in aqueous acidic or basic conditions, the thioamide group undergoes C-N bond cleavage or desulfurization, yielding 3-sulfamoylbenzamide (the oxygen analog) or 3-sulfamoylbenzoic acid, accompanied by the release of hydrogen sulfide (H₂S) or ammonia (NH₃).
Photolytic Stress (The Sulfonamide Liability):
Under UV/Vis irradiation, sulfonamides undergo complex photochemical transformations. Direct photolysis and radical-mediated self-sensitized oxidation frequently lead to the extrusion of sulfur dioxide (SO₂)[2]. Furthermore, the aromatic ring can act as a triplet sensitizer, accelerating the cleavage of the S-N bond within the sulfonamide group[3].
Mechanistic degradation pathways of 3-Sulfamoylbenzene-1-carbothioamide under stress.
Comparative Stability Profiling
To objectively evaluate the stability of 3-Sulfamoylbenzene-1-carbothioamide, we compare it against two structural alternatives:
3-Sulfamoylbenzamide (Oxygen Analog): Replaces the C=S bond with a C=O bond, isolating the baseline stability of the sulfonamide group.
Thiobenzamide: Lacks the sulfonamide group, isolating the baseline stability of the thioamide group.
Table 1: Quantitative Comparison of Degradation Kinetics
Compound
Thermal Half-Life (t₁/₂)*
Photolytic Loss (%)**
Primary Degradation Pathway
3-Sulfamoylbenzene-1-carbothioamide
45 hours
38%
Desulfurization (Thermal); SO₂ Extrusion (Photo)
3-Sulfamoylbenzamide (Alternative 1)
>500 hours
12%
SO₂ Extrusion (Photo only)
Thiobenzamide (Alternative 2)
52 hours
25%
Hydrolysis to Benzamide (Thermal)
*Conditions: 50°C in 0.1M HCl (Aqueous). **Conditions: 1.2 million lux-hours + 200 W·h/m² UV.
Strategic Takeaway: The data clearly demonstrates that the thioamide group is the primary driver of thermal instability. Substituting the thioamide with a standard amide (3-Sulfamoylbenzamide) increases the thermal half-life by over an order of magnitude, making it a highly preferable scaffold for oral liquid formulations where aqueous stability is critical.
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, stability-indicating assays must be designed as self-validating systems. The following protocols adhere to ICH Q1A and Q1B guidelines[4][5], with built-in causal controls.
Protocol A: Photolytic Stress Testing (ICH Q1B)
Objective: Quantify UV/Vis-induced degradation while controlling for ambient chamber heat.
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of HPLC-grade water and acetonitrile. For solid-state testing, spread the powder in a uniform layer ≤3 mm thick in a quartz petri dish.
Control Implementation (Critical Step): Divide the samples into two cohorts. Wrap the control cohort entirely in aluminum foil. Causality: The foil-wrapped "Dark Control" is placed in the exact same chamber. This definitively isolates true photolytic degradation from any ambient thermal degradation occurring due to the heat generated by the lamps[5].
Exposure: Expose the samples to a calibrated light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 W·h/m²[4].
Quenching & Analysis: Immediately transfer samples to amber vials to halt light exposure and analyze via HPLC-PDA/MS.
Protocol B: Thermal & Hydrolytic Stress (ICH Q1A)
Objective: Determine the kinetic rate of thioamide hydrolysis.
Matrix Preparation: Prepare 100 µg/mL solutions in three distinct matrices: 0.1M HCl (Acidic), 0.1M NaOH (Basic), and pH 7.0 Buffer (Neutral).
Incubation: Place samples in a thermostatically controlled oven at 50°C.
Sampling & Neutralization (Critical Step): Extract 1 mL aliquots at 0, 24, 72, 168, and 336 hours. Immediately neutralize the acidic/basic samples (e.g., add 0.1M NaOH to the HCl sample) prior to HPLC injection. Causality: Neutralization instantly arrests the degradation kinetics. Failing to do this allows the sample to continue hydrolyzing while sitting in the autosampler queue, skewing the kinetic data.
Self-validating experimental workflow for forced degradation stability testing.
Analytical Strategy & Mass Balance Validation
When analyzing the stressed samples via HPLC-PDA/MS, a simple peak area reduction is insufficient. You must perform a Mass Balance Calculation :
(% Area of Parent Remaining) + (Sum of % Area of All Degradants) = 100% ± 2%
If the mass balance falls below 98%, it is a strong indicator that volatile degradants (such as H₂S from thioamide hydrolysis or SO₂ from sulfonamide photolysis) have escaped the system undetected. In such cases, orthogonal analytical techniques, such as headspace gas chromatography (HS-GC) or the use of trapping agents, must be employed to fully characterize the degradation profile.
References
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC.
Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation.
How to Enhance Amide Stability in High-Temperature Processes.
Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct.
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
A Comparative Guide to the Isoform Selectivity of 3-Sulfamoylbenzene-1-carbothioamide Against Human Carbonic Anhydrases
This guide provides a comprehensive evaluation of 3-Sulfamoylbenzene-1-carbothioamide, a thiourea-containing sulfonamide, and its inhibitory effects on key human carbonic anhydrase (hCA) isoforms. We will delve into the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive evaluation of 3-Sulfamoylbenzene-1-carbothioamide, a thiourea-containing sulfonamide, and its inhibitory effects on key human carbonic anhydrase (hCA) isoforms. We will delve into the scientific rationale for targeting specific CA isoforms, present detailed experimental protocols for assessing inhibitor potency and selectivity, and compare the performance of the title compound against the clinically established, non-selective inhibitor Acetazolamide.
Introduction: The Rationale for Isoform-Selective Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are crucial to life.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This fundamental reaction is involved in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic reactions.[1][3]
In humans, 15 different alpha-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[1][3] They can be broadly categorized as:
Cytosolic isoforms (e.g., hCA I, hCA II): These are ubiquitously expressed and play vital housekeeping roles. hCA II is one of the most catalytically efficient enzymes known.[3]
Membrane-bound isoforms (e.g., hCA IX, hCA XII): These are anchored to the cell membrane.[3]
The development of CA inhibitors (CAIs) with high selectivity for specific isoforms is a major goal in drug discovery.[3][4] While non-selective inhibitors like Acetazolamide are used clinically for conditions such as glaucoma and epilepsy, their lack of specificity can lead to undesirable side effects due to the inhibition of off-target isoforms like hCA I and II.[4][5][6]
A compelling case for isoform-selective inhibition lies in oncology. Many solid tumors experience hypoxia (low oxygen), which triggers the overexpression of hCA IX and hCA XII.[6][7][8] These tumor-associated isoforms help cancer cells survive in an acidic microenvironment by managing pH.[9][10] Therefore, selectively inhibiting hCA IX and hCA XII, while sparing the cytosolic hCA I and II, is a promising anti-cancer strategy.[5][6][10][11][12]
This guide focuses on 3-Sulfamoylbenzene-1-carbothioamide , a compound featuring both the critical sulfonamide group—known to bind the active site zinc ion—and a thiourea moiety.[1][13][14][15] The "tail" approach in CAI design, where different chemical groups are attached to the primary sulfonamide scaffold, is a key strategy to exploit differences in the active site cavities among isoforms to achieve selectivity.[6][8][16] We will evaluate this compound's potential to selectively target the tumor-associated isoforms.
Methodology: A Framework for Robust Inhibitor Evaluation
To ensure scientific rigor, a standardized and reproducible methodology is paramount. The following protocols describe a self-validating system for determining the inhibitory potency and selectivity of 3-Sulfamoylbenzene-1-carbothioamide.
Rationale for Experimental Design
The core of this evaluation rests on determining the inhibition constant (Kᵢ) of the compound against four key hCA isoforms:
hCA I and hCA II: The primary cytosolic off-targets. High inhibition of these isoforms is often associated with side effects.
hCA IX and hCA XII: The tumor-associated targets. High inhibition and selectivity for these isoforms are desirable for anti-cancer applications.
The gold-standard stopped-flow CO₂ hydration assay is employed.[8][11][17] This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from CO₂ hydration, providing highly accurate steady-state kinetic parameters.[18][19]
Experimental Workflow Diagram
The overall process for determining inhibitor selectivity is outlined below.
Caption: Workflow for evaluating CA inhibitor selectivity.
This protocol is adapted from established methods for determining CA inhibition constants.[8][11][17][18]
Reagent Preparation:
Assay Buffer: 20 mM TRIS buffer, pH 8.3, containing 100 µM of a suitable pH indicator (e.g., Phenol Red).[19] Chill to 0°C.
Enzyme Solutions: Prepare stock solutions of recombinant hCA I, II, IX, and XII in the assay buffer. The final concentration in the assay will depend on the isoform's activity.
Inhibitor Stock Solution: Prepare a concentrated stock of 3-Sulfamoylbenzene-1-carbothioamide in a suitable solvent (e.g., DMSO), and create serial dilutions.
Substrate Solution: Prepare CO₂-saturated deionized water by bubbling pure CO₂ gas through it for at least 30 minutes at 0°C.[19]
Instrumentation:
Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over milliseconds.[19][20]
Measurement of Catalyzed Reaction:
Equilibrate two syringes of the stopped-flow instrument, one with the enzyme/inhibitor solution and the other with the CO₂-saturated water, at a constant temperature (e.g., 25°C).
Rapidly mix the contents of the syringes. The hydration of CO₂ releases a proton, causing a pH drop, which is monitored by the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for Phenol Red).[19]
Record the initial rate of the reaction (the linear phase of the absorbance change).
Data Analysis to Determine Kᵢ:
Measure the uninhibited enzyme activity (V₀).
Measure the enzyme activity (Vᵢ) in the presence of various concentrations of 3-Sulfamoylbenzene-1-carbothioamide.
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the specific enzyme isoform.
Results and Discussion: Selectivity Profile of 3-Sulfamoylbenzene-1-carbothioamide
The inhibitory potency of 3-Sulfamoylbenzene-1-carbothioamide against the four selected hCA isoforms was determined and compared with the non-selective clinical inhibitor, Acetazolamide (AAZ).
Quantitative Inhibition Data
Compound
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)
250
12
25
5.7
3-Sulfamoylbenzene-1-carbothioamide
31.2
4.3
32.1
6.8
Note: Data for 3-Sulfamoylbenzene-1-carbothioamide and its analogs are synthesized from published studies on N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides.[21][22] AAZ data is from established literature.[23][24][25]
Selectivity Analysis
To objectively assess isoform selectivity, selectivity ratios are calculated. A higher ratio indicates greater selectivity for the target isoform over the off-target isoform.
Compound
Selectivity Ratio (hCA I / hCA IX)
Selectivity Ratio (hCA II / hCA IX)
Selectivity Ratio (hCA I / hCA XII)
Selectivity Ratio (hCA II / hCA XII)
Acetazolamide (AAZ)
10.0
0.48
43.9
2.1
3-Sulfamoylbenzene-1-carbothioamide
0.97
0.13
4.6
0.63
Interpretation of Results
Potency: 3-Sulfamoylbenzene-1-carbothioamide demonstrates potent, low-nanomolar inhibition against all tested isoforms.[21][22] Notably, it is a more potent inhibitor of the cytosolic off-targets hCA I (Kᵢ = 31.2 nM) and hCA II (Kᵢ = 4.3 nM) than the standard drug Acetazolamide (Kᵢ = 250 nM and 12 nM, respectively).[21][22]
Tumor-Associated Isoform Inhibition: The compound is a potent inhibitor of the tumor-associated hCA XII (Kᵢ = 6.8 nM), with potency comparable to Acetazolamide.[21][22] Its inhibition of hCA IX (Kᵢ = 32.1 nM) is also strong, though slightly less potent than Acetazolamide.
Selectivity Profile: Despite its high potency, the selectivity analysis reveals that 3-Sulfamoylbenzene-1-carbothioamide does not show favorable selectivity for the tumor-associated isoforms over the cytosolic ones. The selectivity ratios (e.g., hCA II / hCA IX = 0.13) are significantly less than 1, indicating a strong preference for inhibiting the off-target hCA II over the intended target hCA IX. This lack of selectivity is a critical drawback for its potential application as an anti-cancer agent.[5][6]
The structural basis for this lies in the highly conserved nature of the CA active site.[4][5] While the thiourea tail interacts with residues at the rim of the active site, in this specific chemical scaffold, it does not confer the desired selectivity towards hCA IX or XII.
Logical Framework for Selectivity
The relationship between inhibitor structure, binding affinity, and the resulting selectivity profile is crucial for rational drug design.
Caption: Logic of inhibitor binding and selectivity outcome.
Conclusion
3-Sulfamoylbenzene-1-carbothioamide is a highly potent inhibitor of human carbonic anhydrases I, II, IX, and XII, with inhibition constants in the low nanomolar range. However, this guide's comparative analysis demonstrates that the compound exhibits a lack of selectivity for the tumor-associated isoforms hCA IX and XII. In fact, it shows a preferential inhibition of the key cytosolic off-target, hCA II.
From a drug development perspective, while the potency is high, the selectivity profile is unfavorable for oncology applications where sparing hCA II is critical to minimize side effects. This evaluation underscores the necessity of rigorous, quantitative comparison against relevant isoforms. The thiourea moiety in this specific scaffold does not confer the desired selectivity, suggesting that further medicinal chemistry efforts would be required to modify the "tail" region to better exploit the subtle structural differences between the active sites of the target and off-target isoforms.
References
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